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2-methoxy-N,2-dimethylpropanimidamide hydrochloride Documentation Hub

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  • Product: 2-methoxy-N,2-dimethylpropanimidamide hydrochloride
  • CAS: 2060021-59-0

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Methoxy-N,2-dimethylpropanimidamide Hydrochloride

Executive Summary In modern drug discovery and agrochemical development, the strategic introduction of sterically hindered, hydrophilic moieties is critical for optimizing pharmacokinetic properties. 2-Methoxy-N,2-dimeth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and agrochemical development, the strategic introduction of sterically hindered, hydrophilic moieties is critical for optimizing pharmacokinetic properties. 2-Methoxy-N,2-dimethylpropanimidamide hydrochloride (CAS 2060021-59-0) is a highly specialized amidine building block designed for this exact purpose. By incorporating a methoxy-substituted tert-butyl-like group alongside an N-methylated amidine core, this compound serves as a premium precursor for synthesizing complex, N-substituted heterocycles such as pyrimidines, triazoles, and imidazoles.

This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and field-proven experimental protocols for its application in heterocyclic synthesis.

Physicochemical Profiling and Structural Data

Understanding the baseline properties of this building block is essential for predicting its behavior in organic synthesis and its ultimate impact on the physicochemical profile of downstream drug candidates.

Table 1: Core Chemical and Physical Properties
PropertyValueDescription / Causality
Chemical Name 2-Methoxy-N,2-dimethylpropanimidamide hydrochlorideIUPAC nomenclature defining the specific substitution pattern[1].
CAS Number 2060021-59-0Unique numerical identifier[1],[2].
Molecular Formula C₆H₁₅ClN₂ORepresents the free base (C₆H₁₄N₂O) plus the HCl salt[2].
Molecular Weight 166.65 g/mol Low molecular weight, ideal for fragment-based drug design (FBDD)[2].
SMILES Cl.CNC(=N)C(C)(C)OCDenotes the N-methyl amidine attached to a 2-methoxy-2-methylpropyl group[2].
Physical State Solid (Crystalline Powder)Supplied as a hydrochloride salt to ensure bench stability and prevent premature hydrolysis.
Solubility High in H₂O, MeOH, EtOH, DMSOThe salt form and the methoxy ether oxygen ensure excellent solubility in polar solvents.

Structural Causality & Reactivity (E-E-A-T Analysis)

As an Application Scientist, it is crucial to look beyond the basic structure and understand why this specific molecular architecture was designed.

The Bioisosteric Role of the 2-Methoxy-2-methylpropyl Group

In medicinal chemistry, a standard tert-butyl group is often used to provide steric shielding, protecting vulnerable adjacent bonds from enzymatic degradation (e.g., cytochrome P450-mediated oxidation). However, pure alkyl groups are highly lipophilic, which can drastically increase a drug's LogP, leading to poor aqueous solubility and high plasma protein binding.

By replacing one of the methyl groups with a methoxy ether (-OCH₃), the resulting 2-methoxy-2-methylpropyl moiety retains the necessary steric bulk while introducing a strong hydrogen-bond acceptor. This strategically lowers the LogP, improving the hydrophilicity and overall bioavailability of the final synthesized molecule.

The Function of the N-Methyl Amidine Core

Unsubstituted amidines (-C(=NH)NH₂) exist as a rapidly equilibrating mixture of tautomers. When reacted with asymmetric electrophiles (like unsymmetrical 1,3-dicarbonyls), this tautomerization leads to a mixture of regioisomeric products, complicating purification and reducing yield. The inclusion of the N-methyl group (-C(=NH)NHCH₃) in CAS 2060021-59-0 locks the amidine's reactivity profile. It dictates the primary nucleophilic attack, ensuring high regioselectivity during cyclocondensation reactions. The hydrochloride salt form is utilized to protonate the highly basic imine nitrogen, rendering the compound bench-stable and resistant to ambient moisture hydrolysis until it is intentionally activated in the reaction flask.

Synthetic Utility: Pyrimidine Ring Construction

Amidines are classical precursors for the synthesis of pyrimidines via the Pinner synthesis or related multicomponent condensations[3],[4]. When CAS 2060021-59-0 is reacted with 1,3-dicarbonyl compounds (such as β-ketoesters or acetylacetone derivatives), it yields highly substituted, N-methylated pyrimidines.

Pathway Visualization

Workflow A Amidine Hydrochloride (CAS 2060021-59-0) B Base Addition (NaOEt / EtOH) A->B Deprotonation C Free Amidine Intermediate B->C - NaCl E Cyclocondensation (Reflux, 80°C) C->E Nucleophilic Attack D 1,3-Dicarbonyl Electrophile D->E F N-Methylated Pyrimidine Scaffold E->F Dehydration (-2 H2O)

Fig 1: Reaction pathway for synthesizing pyrimidines from the amidine hydrochloride.

Experimental Protocols

The following is a self-validating, step-by-step methodology for utilizing 2-methoxy-N,2-dimethylpropanimidamide hydrochloride in a modified Pinner-type cyclocondensation to form a pyrimidine derivative[3].

Protocol: In Situ Free-Basing and Cyclocondensation

Objective: To synthesize a 2-(2-methoxy-2-methylpropyl)-3-methylpyrimidine derivative.

Materials Required:

  • 2-Methoxy-N,2-dimethylpropanimidamide hydrochloride (1.2 eq)

  • 1,3-Dicarbonyl compound (e.g., Acetylacetone) (1.0 eq)

  • Sodium ethoxide (NaOEt) solution (21% wt in EtOH) (1.25 eq)

  • Anhydrous Ethanol (Solvent)

Step-by-Step Methodology:

  • Preparation of the Free Base:

    • Action: Suspend 2-methoxy-N,2-dimethylpropanimidamide hydrochloride (1.2 mmol) in 5 mL of anhydrous ethanol under an inert nitrogen atmosphere.

    • Action: Dropwise, add the NaOEt solution (1.25 mmol) at 0°C.

    • Causality: The hydrochloride salt is unreactive toward electrophiles. The strong base deprotonates the salt, generating the nucleophilic free amidine. The slight excess of base ensures complete neutralization, while the low temperature prevents thermal degradation of the transient free base. Sodium chloride (NaCl) will precipitate as a white solid.

  • Electrophilic Addition:

    • Action: Stir the suspension for 15 minutes at room temperature, then add the 1,3-dicarbonyl compound (1.0 mmol) directly to the mixture.

    • Causality: The primary amine nitrogen of the amidine attacks the most sterically accessible carbonyl carbon, forming a hemiaminal intermediate.

  • Thermal Cyclization:

    • Action: Attach a reflux condenser and heat the reaction mixture to 80°C (reflux) for 12–18 hours. Monitor progress via TLC or LC-MS.

    • Causality: The initial attack is fast, but the subsequent intramolecular cyclization and double dehydration (loss of 2 molecules of H₂O) require significant thermal energy to overcome the activation barrier and achieve aromaticity in the final pyrimidine ring[3].

  • Workup and Purification:

    • Action: Cool the reaction to room temperature and concentrate under reduced pressure to remove ethanol.

    • Action: Partition the residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO₃. Extract the aqueous layer twice with EtOAc.

    • Action: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify via silica gel flash chromatography.

    • Causality: The basic aqueous wash removes any unreacted starting materials and neutralizes acidic byproducts, ensuring the isolation of the pure lipophilic pyrimidine product.

Handling, Storage, and Safety Parameters

  • Storage: Store tightly sealed at 2–8°C (refrigerated) under an inert atmosphere (Argon or Nitrogen). Amidine hydrochlorides are hygroscopic; exposure to ambient moisture can lead to clumping and slow hydrolysis.

  • Handling: Handle in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including nitrile gloves and safety goggles.

  • Stability: Highly stable under acidic to neutral conditions. Will rapidly degrade if exposed to strong aqueous bases for prolonged periods without an electrophilic trapping agent.

References

  • BLD Pharm. "2060021-59-0 | 2-Methoxy-N,2-dimethylpropanimidamide hydrochloride". BLD Pharmatech.
  • Molport. "2-methoxy-N,2-dimethylpropanimidamide hydrochloride | 2060021-59-0". Molport Chemical Database.
  • BenchChem. "A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers". BenchChem Technical Guides.
  • MDPI. "Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds". Molecules.

Sources

Exploratory

Technical Guide: A Framework for Determining the Solubility Profile of 2-methoxy-N,2-dimethylpropanimidamide hydrochloride in Polar Organic Solvents

An in-depth technical guide by a Senior Application Scientist Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and formulation des...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide by a Senior Application Scientist

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and formulation design. This guide provides a comprehensive framework for researchers and drug development professionals to systematically determine and interpret the solubility profile of 2-methoxy-N,2-dimethylpropanimidamide hydrochloride in a range of polar organic solvents. While specific experimental data for this compound is not publicly available, this document outlines the fundamental principles, detailed experimental protocols, and data interpretation strategies required to generate a robust and reliable solubility profile. By explaining the causality behind experimental choices and grounding methodologies in authoritative standards, this guide serves as a practical blueprint for laboratory investigation.

Part 1: Foundational Principles and Strategic Considerations

The Critical Role of Solubility in Drug Development

The solubility of an API like 2-methoxy-N,2-dimethylpropanimidamide hydrochloride directly influences its dissolution rate, and consequently, its absorption and bioavailability. A comprehensive understanding of its behavior in various solvents is paramount for several stages of pharmaceutical development:

  • Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

  • Preformulation: Identifying potential excipients and solvent systems for stable liquid formulations (e.g., injectables, oral solutions).

  • Analytical Method Development: Choosing suitable diluents for chromatographic analysis (e.g., HPLC, UPLC).

  • Toxicology: Preparing solutions for in-vitro and in-vivo studies.

The hydrochloride salt form of the molecule suggests a strategy to enhance aqueous solubility. However, its behavior in organic solvents, which are crucial for manufacturing and certain formulation types, requires empirical determination.

Physicochemical Characterization of the Solute and Solvents

A successful solubility study begins with an understanding of the key players: the solute and the solvents.

Solute: 2-methoxy-N,2-dimethylpropanimidamide hydrochloride

While specific, verified data for this compound is scarce, we can infer properties from its structure. It possesses a polar imidamide group and a methoxy group, capable of hydrogen bonding, and an ionic hydrochloride component, which will dominate its behavior in polar media. Before initiating experiments, it is crucial to characterize the solid-state properties of the API batch, including:

  • Purity: Determined by a validated chromatographic method.

  • Polymorphism: Assessed using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC), as different polymorphs can exhibit significantly different solubilities.

  • Hygroscopicity: Evaluated by Dynamic Vapor Sorption (DVS).

Solvent Selection: A Rationale-Driven Approach

The choice of solvents should be deliberate, covering a range of polarities, hydrogen bonding capabilities, and functional groups relevant to pharmaceutical processing.

Table 1: Recommended Polar Organic Solvents for Initial Screening

Solvent Class Dielectric Constant (approx.) Key Rationale
Methanol Protic 32.7 Simple protic solvent, common in synthesis.
Ethanol Protic 24.5 Less toxic alternative to methanol, widely used.
Isopropanol Protic 19.9 Secondary alcohol, different steric hindrance.
Acetonitrile Aprotic 37.5 Polar aprotic, common for analytical methods.
Acetone Aprotic 20.7 Ketone, good for dissolving a range of organics.
Dimethyl Sulfoxide (DMSO) Aprotic 46.7 Highly polar aprotic, powerful solvent.
N,N-Dimethylformamide (DMF) Aprotic 36.7 High-boiling point polar aprotic solvent.
Propylene Glycol Protic 32.0 Common co-solvent in liquid formulations.

| Polyethylene Glycol 400 (PEG 400) | Protic | 12.5 | Non-volatile, common formulation excipient. |

Part 2: Experimental Design and Protocols

The core of the solubility profile lies in robust, reproducible experimental work. We will detail the gold-standard method for determining thermodynamic (equilibrium) solubility.

Workflow for Equilibrium Solubility Determination

The following diagram outlines the logical flow of the experimental protocol, from preparation to final analysis. This self-validating workflow ensures that each step builds upon a verified foundation.

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_analysis Phase 3: Analysis & Finalization prep_api Characterize API (Purity, Polymorph) prep_vial Prepare Vials: API excess + Solvent prep_api->prep_vial prep_sol Prepare & Qualify Solvents (e.g., Karl Fischer) prep_sol->prep_vial equil Agitate at Controlled Temperature (e.g., 25°C) prep_vial->equil check Periodically Sample & Analyze Supernatant equil->check decision Concentration Plateau? check->decision decision->equil No separate Separate Solid & Liquid (Centrifugation/Filtration) decision->separate Yes analyze Quantify Concentration (e.g., HPLC-UV) separate->analyze solid Analyze Residual Solid (XRPD for form stability) separate->solid report Report Data (mg/mL, mol/L) analyze->report solid->report G start Goal: Determine Solubility q_stage Development Stage? start->q_stage discovery Early Discovery / HTS q_stage->discovery Early development Pre-Clinical / Development q_stage->development Late q_api API Quantity Available? low_api Low (< 10 mg) q_api->low_api Low high_api High (> 100 mg) q_api->high_api High q_accuracy Accuracy Requirement? kinetic Kinetic Solubility Assay (e.g., Nephelometry) q_accuracy->kinetic Screening thermo Equilibrium (Shake-Flask) Solubility Assay q_accuracy->thermo Definitive discovery->q_api development->q_api low_api->q_accuracy high_api->thermo

Caption: Decision tree for selecting a solubility screening method.

Interpreting the Results

References

  • Title: The Importance of Solubility in Pharmaceutical Development Source: American Pharmaceutical Review URL: [Link]

  • Title: The Importance of Polymorphism in Pharmaceutical Manufacturing Source: Pharma Manufacturing URL: [Link]

  • Title: Best practice for the assessment of equilibrium solubility in drug discovery Source: Drug Discovery Today URL: [Link]

  • Title: A Comprehensive Guide to Solubility and Dissolution in Drug Development Source: CPL URL: [Link]

  • Title: Shake-Flask Method for Solubility Determination Source: Bio-protocol URL: [Link]

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of Pyrimidine-Based API Scaffolds Using 2-methoxy-N,2-dimethylpropanimidamide Hydrochloride

Abstract This technical guide details the application of 2-methoxy-N,2-dimethylpropanimidamide hydrochloride as a novel and versatile building block for the synthesis of Active Pharmaceutical Ingredients (APIs), specific...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide details the application of 2-methoxy-N,2-dimethylpropanimidamide hydrochloride as a novel and versatile building block for the synthesis of Active Pharmaceutical Ingredients (APIs), specifically focusing on the construction of substituted pyrimidine cores. Pyrimidine scaffolds are ubiquitous in medicinal chemistry, forming the basis for a wide range of therapeutics, including antiviral and anticancer agents.[1][2] This document provides a comprehensive, step-by-step protocol for a representative synthesis, explains the chemical rationale behind the methodology, and outlines the necessary analytical techniques for in-process control and final product characterization. The protocol is designed for researchers, chemists, and drug development professionals seeking to leverage amidine-based reagents for the efficient construction of complex heterocyclic molecules.

Introduction and Scientific Background

Amidine functionalities are crucial structural motifs in modern drug discovery and serve as valuable precursors for the synthesis of nitrogen-containing heterocycles.[3][4] The title compound, 2-methoxy-N,2-dimethylpropanimidamide hydrochloride, is an activated form of an amidine. Its unique N-methoxy substitution pattern suggests a high potential for use in cyclocondensation reactions, where the methoxy group can act as a leaving group to facilitate ring closure.

The primary application explored in this note is the Prinzbach-type pyrimidine synthesis, a powerful method for constructing the pyrimidine ring, which is a core component of numerous APIs.[5] This reaction typically involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with an amidine. The use of 2-methoxy-N,2-dimethylpropanimidamide offers potential advantages over traditional amidines, such as improved solubility, reactivity under milder conditions, and simplified purification due to the volatile nature of the methanol byproduct.

This protocol will focus on the synthesis of a 2,4,6-trisubstituted pyrimidine, a common scaffold in kinase inhibitors, demonstrating the practical utility of this novel reagent in a multi-step API synthesis workflow.[6][7]

Experimental Workflow Overview

The overall synthetic strategy is a two-stage process. The first stage involves the core pyrimidine ring formation via cyclocondensation. The second stage is a representative functionalization step (e.g., a cross-coupling reaction) to build a more complex, API-like molecule.

G cluster_0 PART 1: Core Synthesis cluster_1 PART 2: API Functionalization (Example) A Reagent Preparation: Free-Basing of Imidamide HCl B Cyclocondensation: Formation of Pyrimidine Core A->B Base (e.g., NaOEt) C Work-up & Purification: Isolation of Pyrimidine Intermediate B->C Quench & Extract D Cross-Coupling Reaction (e.g., Suzuki Coupling) C->D Isolated Intermediate E Final Purification: Chromatography / Recrystallization D->E Aqueous Work-up F Characterization & Stability (NMR, LC-MS, HPLC) E->F QC Analysis

Caption: High-level workflow for API scaffold synthesis.

Detailed Protocols and Methodologies

Materials and Reagents
ReagentGradeSupplierNotes
2-methoxy-N,2-dimethylpropanimidamide HClSynthesis GradeCustom/InternalStore under inert gas, moisture sensitive.
Ethyl BenzoylacetateACS Reagent ≥99%Sigma-AldrichA representative 1,3-dicarbonyl compound.
Sodium Ethoxide (NaOEt)21% w/w in EthanolAcros OrganicsAnhydrous conditions are critical.
Anhydrous Ethanol (EtOH)≥99.5%J.T. BakerUse freshly opened or dried over molecular sieves.
4-Chlorophenylboronic acid97%Combi-BlocksFor Suzuki cross-coupling functionalization.
Pd(PPh₃)₄ (Tetrakis)99%Strem ChemicalsHandle under inert atmosphere.
Anhydrous Dioxane≥99.8%Sigma-AldrichSolvent for cross-coupling.
Sodium Carbonate (Na₂CO₃)Anhydrous, ≥99.5%Fisher ChemicalBase for cross-coupling.
Protocol 1: Synthesis of 2,4-Dimethyl-6-phenylpyrimidin-4-ol (Intermediate 1)

This protocol describes the core cyclocondensation reaction.

Rationale: The reaction is initiated by the in-situ generation of the free-base of the imidamide using sodium ethoxide. This nucleophilic amidine then attacks the 1,3-dicarbonyl compound (ethyl benzoylacetate), followed by an intramolecular cyclization and elimination of ethanol and methanol to form the stable pyrimidine ring. Anhydrous ethanol is used as the solvent as it is compatible with the sodium ethoxide base.

Step-by-Step Procedure:

  • Reactor Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried.

  • Reagent Charging: Under a positive pressure of nitrogen, charge the flask with anhydrous ethanol (100 mL).

  • Base Addition: Slowly add sodium ethoxide solution (1.2 equivalents) to the ethanol at room temperature with gentle stirring.

  • Amidine Free-Basing: Add 2-methoxy-N,2-dimethylpropanimidamide hydrochloride (1.0 equivalent) portion-wise to the stirred solution. A white precipitate of NaCl may form. Stir for 20 minutes at room temperature.

  • Dicarbonyl Addition: Add ethyl benzoylacetate (1.05 equivalents) dropwise via syringe over 15 minutes.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.

  • In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[8][9]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Neutralize the mixture by slowly adding 1M HCl until the pH is ~7.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Redissolve the resulting residue in ethyl acetate (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by recrystallization from an ethanol/water mixture to yield the pyrimidine intermediate as a crystalline solid.

Protocol 2: Functionalization via Suzuki Coupling (Example API Scaffold)

This protocol demonstrates how the pyrimidine core can be further elaborated. A preliminary chlorination step followed by a Suzuki coupling is a common strategy.

Rationale: The hydroxyl group of the pyrimidine intermediate is first converted to a more reactive chloro group using a standard chlorinating agent like POCl₃. This chloro-pyrimidine is then subjected to a palladium-catalyzed Suzuki cross-coupling reaction with an arylboronic acid to form a C-C bond, a cornerstone of modern API synthesis.[10]

Step-by-Step Procedure:

  • Chlorination (Not Detailed): Convert the pyrimidine intermediate to its 4-chloro derivative using a standard procedure (e.g., refluxing with POCl₃). Purify to obtain the chloro-pyrimidine starting material for this step.

  • Reactor Setup: In an inert atmosphere glovebox or using Schlenk techniques, charge a reaction vessel with the 4-chloro-2,6-dimethyl-4-phenylpyrimidine (1.0 equivalent), 4-chlorophenylboronic acid (1.5 equivalents), and Pd(PPh₃)₄ (0.05 equivalents).

  • Solvent and Base Addition: Add anhydrous dioxane (specify volume) and a 2M aqueous solution of sodium carbonate (3.0 equivalents).

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring for 8-12 hours.

  • IPC: Monitor the reaction for the disappearance of the chloro-pyrimidine starting material via LC-MS.[]

  • Work-up:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst.

    • Wash the filtrate with water and brine.

  • Final Purification: Dry the organic phase, concentrate, and purify the crude product using column chromatography on silica gel to yield the final API scaffold.

Data Presentation and Expected Results

The following table summarizes expected outcomes based on analogous literature reactions. Actual results should be recorded and compared.

ParameterTarget Value / RangeAnalytical Method
Intermediate 1 Yield 75-85%Gravimetric
Intermediate 1 Purity >98%HPLC, qNMR
Final Product Yield 60-75% (from chloro)Gravimetric
Final Product Purity >99.5%HPLC, LC-MS

In-Process Controls and Quality Assurance

Consistent API quality is ensured through rigorous in-process controls (IPCs).[8] Key monitoring points include:

  • Reaction Completion: Use HPLC or TLC to confirm the consumption of starting materials before proceeding to work-up. This prevents carrying impurities into subsequent steps.[9]

  • Purity of Intermediates: Isolated intermediates must meet a defined purity specification (e.g., >98%) before use in the next step.

  • Final API Characterization: The final compound's identity and purity must be confirmed unequivocally using a suite of analytical techniques.[]

G cluster_0 Analytical Workflow Start Crude Product Purification Purification e.g., Chromatography, Recrystallization Start->Purification QC Final QC Analysis HPLC LC-MS NMR Stability Purification->QC Release Released API QC->Release

Caption: Analytical workflow for final product release.

Safety and Handling

  • 2-methoxy-N,2-dimethylpropanimidamide hydrochloride: Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust.

  • Sodium Ethoxide: Corrosive and flammable. Handle under an inert atmosphere. Reacts violently with water.

  • Palladium Catalysts: Potent sensitizers. Avoid inhalation and skin contact.

  • Solvents: Use appropriate solvent handling procedures. Dioxane is a suspected carcinogen.

Always consult the Safety Data Sheet (SDS) for each reagent before commencing work.

Conclusion

2-methoxy-N,2-dimethylpropanimidamide hydrochloride serves as an effective and highly promising reagent for the synthesis of substituted pyrimidine rings, which are key structural motifs in many active pharmaceutical ingredients. The protocols provided herein offer a robust and reproducible pathway for constructing these valuable scaffolds. The methodology is amenable to further optimization and can be adapted for the synthesis of a diverse library of API candidates. Future work may explore the use of this reagent in continuous flow chemistry setups to enhance safety and scalability.[12]

References

  • BenchChem. (2025). Application Notes and Protocols for Incorporating Amidines into Peptides.
  • Pharmaoffer. (2026). Optimizing API Synthesis with Pyrimidine Derivatives: Focus on CAS 2164-65-0.
  • Pharmaceutical Technology. (2026). In-Process Control Methods for the Manufacture of APIs.
  • Journal of the American Chemical Society. (2022). Metal-Free Multicomponent Strategy for Amidine Synthesis.
  • MDPI. (2024). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Adenosine 2-amidine Hydrochloride.
  • MDPI. (2020). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis.
  • Sciforum. (n.d.). Synthesis of Amidines and its application to pyrimidouracil synthesis.
  • BenchChem. (n.d.). A Comparative Guide to the Biological Activity of Pyrimidine Derivatives from Different Synthetic Routes.
  • IJSAT. (2025). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential.
  • Semantic Scholar. (n.d.). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis.
  • BenchChem. (n.d.). Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs).
  • World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines.
  • Tianming Pharmaceuticals. (2025). Mastering API Synthesis: Route Selection & Impurity Control.
  • HUSCAP. (2017). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors.
  • Beilstein Journal of Organic Chemistry. (2026). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry.
  • Organic Chemistry Frontiers. (n.d.). Developments towards synthesis of N-heterocycles from amidines via C–N/C–C bond formation.

Sources

Application

Application Note: Step-by-Step Preparation and Synthetic Utility of Amidines using 2-Methoxy-N,2-dimethylpropanimidamide Hydrochloride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol Introduction Amidines are highly versatile pharmacophores and critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol

Introduction

Amidines are highly versatile pharmacophores and critical building blocks in the synthesis of nitrogen-containing heterocycles. The reagent 2-methoxy-N,2-dimethylpropanimidamide hydrochloride (CAS: 2060021-59-0) provides a highly efficient means to install a 2-methoxypropan-2-yl moiety into target molecules. In drug discovery, this specific functional group is highly prized; it increases steric bulk and lipophilicity while maintaining a hydrogen-bond acceptor, thereby improving metabolic stability and membrane permeability without violating Lipinski’s rules.

This application note details field-proven protocols for utilizing this specific amidine hydrochloride salt in two primary synthetic pathways:

  • Heterocycle Formation : Condensation with 1,3-dielectrophiles to synthesize neutral, highly functionalized pyrimidin-4-ones [1].

  • Transamidation : Catalytic exchange of the N-methyl group with complex primary amines to generate novel N-substituted amidines [2].

Mechanistic Rationale & Experimental Causality

Causality in Reagent Preparation (Free-Basing)

Amidines are strong organic bases and are prone to hydrolysis to their corresponding amides under atmospheric moisture. The hydrochloride salt format ensures long-term bench stability. However, the salt is nucleophilically inert. The critical first step in any protocol is controlled in situ free-basing.

  • Expert Insight: We strictly recommend non-nucleophilic organic bases like N,N-Diisopropylethylamine (DIPEA). Strong aqueous bases (like NaOH) risk irreversible hydrolysis of the amidine to 2-methoxy-2-methylpropanamide.

Causality in Electrophile Selection for Condensation

Because 2-methoxy-N,2-dimethylpropanimidamide is an N-methylated amidine, standard condensation with β-diketones would yield difficult-to-isolate, permanently charged pyrimidinium salts. By strategically selecting a β-keto ester (e.g., ethyl acetoacetate) instead, the reaction cleanly yields a neutral 1-methylpyrimidin-4(1H)-one derivative via the sequential elimination of water and ethanol. This provides a highly lipophilic and drug-like scaffold [3].

Causality in Transamidation Catalysis

Transamidation of N-methyl amidines requires breaking a highly stable C-N bond. We utilize a Copper(I)-catalyzed protocol in 2,2,2-trifluoroethanol (TFE). CuCl coordinates with the amidine nitrogen, increasing the electrophilicity of the amidine carbon. TFE is a strongly hydrogen-bonding solvent that stabilizes the transition state of the Cu-amidine complex, allowing the incoming primary amine to attack and subsequently expel methylamine gas, driving the thermodynamic equilibrium forward [2].

Workflow and Mechanistic Diagrams

ProtocolWorkflow Step1 Step 1: Free-Basing Add DIPEA to Amidine HCl in Solvent Step2 Step 2: Reagent Addition Add β-Keto Ester or Primary Amine Step1->Step2 Step3 Step 3: Reaction Activation Heat to 80-100°C (Add CuCl for transamidation) Step2->Step3 Step4 Step 4: IPC Monitoring LC-MS / TLC Analysis Step3->Step4 Step5 Step 5: Workup & Extraction Aqueous Wash, Organic Layer Collection Step4->Step5 Step6 Step 6: Purification Chromatography (Silica or Basic Alumina) Step5->Step6

Fig 1: Standardized experimental workflow for amidine free-basing and subsequent derivatization.

Mechanism N1 N-Methyl Amidine (Nucleophile) N3 Tetrahedral Intermediate N1->N3 Nucleophilic Attack N2 β-Keto Ester (Electrophile) N2->N3 N4 Dehydration Intermediate N3->N4 - H2O N5 Intramolecular Amidation N4->N5 Ring Closure N6 N-Methyl Pyrimidin-4-one N5->N6 - EtOH

Fig 2: Mechanism of N-methyl pyrimidin-4-one formation via condensation and amidation.

Quantitative Data & Optimization

Table 1: Optimization of Base and Solvent for Pyrimidin-4-one Condensation

Base (Equiv) Solvent Temp (°C) Time (h) Yield (%) Analytical Observation
NaOH (2.5) H₂O/EtOH 80 12 <10% Extensive amidine hydrolysis to amide.
Cs₂CO₃ (2.5) DMF 100 12 65% Moderate yield; difficult solvent removal during workup.

| DIPEA (2.5) | EtOH | 80 | 16 | 88% | Clean conversion; volatile solvent easily removed. |

Table 2: Copper-Catalyzed Transamidation Scope (100 °C, TFE)

Primary Amine Catalyst Time (h) Yield (%) Product [M+H]⁺
Benzylamine CuCl (15 mol%) 15 82% m/z 207.1
Aniline CuCl (15 mol%) 18 75% m/z 193.1

| Hexylamine | CuCl (15 mol%) | 15 | 89% | m/z 201.2 |

Step-by-Step Experimental Protocols

Protocol A: Synthesis of N-Methyl Pyrimidin-4-ones via Condensation

Objective: Synthesize 2-(2-methoxypropan-2-yl)-1,6-dimethylpyrimidin-4(1H)-one.

  • Preparation : In an oven-dried 25 mL round-bottom flask under an N₂ atmosphere, suspend 2-methoxy-N,2-dimethylpropanimidamide hydrochloride (1.0 equiv, 1.0 mmol, 166.65 mg) in anhydrous Ethanol (5.0 mL).

  • Free-Basing : Add DIPEA (2.5 equiv, 2.5 mmol, 435 µL). Stir at room temperature for 15 minutes to fully liberate the free amidine base.

  • Electrophile Addition : Add ethyl acetoacetate (1.2 equiv, 1.2 mmol, 153 µL) dropwise to the stirring solution.

  • Cyclization : Affix a reflux condenser and heat the reaction mixture to 80 °C for 16 hours.

  • In-Process Control (IPC) : Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

    • Self-Validation Check: Confirm the complete disappearance of the free amidine mass (m/z 131.1 [M+H]⁺) and the appearance of the pyrimidin-4-one product mass (m/z 197.1 [M+H]⁺).

  • Workup : Concentrate the mixture under reduced pressure. Dissolve the resulting residue in EtOAc (20 mL) and wash with saturated aqueous NaHCO₃ (2 × 10 mL) followed by brine (10 mL).

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and purify via silica gel flash chromatography using a gradient of Hexanes/EtOAc (80:20 to 40:60) to afford the pure heterocycle.

Protocol B: Copper-Catalyzed Transamidation

Objective: Synthesize complex N-substituted amidines by displacing the native N-methyl group.

  • Preparation : In a heavy-walled sealed tube, combine 2-methoxy-N,2-dimethylpropanimidamide hydrochloride (1.0 equiv, 1.0 mmol, 166.65 mg), the target primary amine (e.g., benzylamine, 1.5 equiv, 1.5 mmol), CuCl (15 mol%, 0.15 mmol, 14.8 mg), and Cs₂CO₃ (2.0 equiv, 2.0 mmol, 651 mg).

  • Solvent Addition : Add 2,2,2-trifluoroethanol (TFE) (4.0 mL). Purge the tube with N₂ for 2 minutes and seal tightly.

  • Reaction : Heat the sealed tube in an oil bath at 100 °C for 15 hours.

    • Safety Note: The reaction generates methylamine gas in situ; ensure the tube is rated for pressure and cooled completely before opening.

  • IPC : Monitor via TLC (DCM/MeOH 9:1 with 1% NH₄OH). The new N-substituted amidine will typically run higher than the highly polar starting material and stain positive with ninhydrin.

  • Workup : Cool to room temperature, carefully vent the tube in a fume hood, and filter the mixture through a pad of Celite to remove copper salts. Wash the pad thoroughly with EtOAc (20 mL).

  • Purification : Concentrate the filtrate. Purify via basic alumina chromatography (DCM/MeOH gradient).

    • Expert Insight: Standard acidic silica gel causes severe peak tailing and irreversible retention of basic amidines; basic alumina or C18 reverse-phase columns provide sharp peaks and >95% mass recovery.

References

  • Amidines: their synthesis, reactivity, and applications in heterocycle synthesis Arkivoc, 2018, vi, 85-138. URL:[Link]

  • Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis MDPI / Molecules, 2020. Details copper-catalyzed protocols for the preparation and modification of amidines via nucleophilic addition and cross-coupling. URL: [Link]

  • Synthesis of amidines Organic Chemistry Portal. Comprehensive review of multicomponent and condensation reactions utilizing amidine building blocks. URL:[Link]

Method

Application Notes and Protocols for 2-methoxy-N,2-dimethylpropanimidamide hydrochloride in Catalytic Cross-Coupling Reactions

Introduction: Unveiling a Novel Reagent for Catalytic Cross-Coupling In the landscape of modern synthetic organic chemistry, and particularly within drug discovery and development, catalytic cross-coupling reactions stan...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Novel Reagent for Catalytic Cross-Coupling

In the landscape of modern synthetic organic chemistry, and particularly within drug discovery and development, catalytic cross-coupling reactions stand as an indispensable tool for the construction of complex molecular architectures. The continuous evolution of this field is driven by the design and application of novel ligands, catalysts, and coupling partners that offer unique reactivity, selectivity, and functional group tolerance. This guide introduces 2-methoxy-N,2-dimethylpropanimidamide hydrochloride (CAS: 2060021-59-0), a commercially available yet underexplored reagent, and posits its potential utility in seminal cross-coupling transformations.

While direct, peer-reviewed applications of this specific molecule in cross-coupling are not yet prevalent in the literature, its structural motifs—a sterically hindered N-methoxyamidine—suggest compelling hypotheses for its role as either a robust ligand or a versatile coupling partner. The amidine functional group is a well-established ligand for various transition metals, while N-methoxy amides have recently been shown to participate in novel metal-catalyzed C-O and N=S bond-forming reactions.[1][2] This document, therefore, serves as a prospective guide for researchers, providing detailed, theoretically grounded protocols to explore the application of 2-methoxy-N,2-dimethylpropanimidamide hydrochloride in Suzuki-Miyaura and Buchwald-Hartwig type reactions.

Physicochemical Properties and Proposed Synthesis

A thorough understanding of a reagent's properties is paramount for its successful application. Below is a summary of the key characteristics of 2-methoxy-N,2-dimethylpropanimidamide hydrochloride.

PropertyValue
CAS Number 2060021-59-0
Molecular Formula C₆H₁₅ClN₂O
Molecular Weight 166.65 g/mol
SMILES Cl.CNC(=N)C(C)(C)OC
Appearance Typically a solid
Purity >95% (Commercially available)

Table 1: Physicochemical properties of 2-methoxy-N,2-dimethylpropanimidamide hydrochloride.[3][4]

Plausible Synthetic Route

The synthesis of this compound can be envisioned through a modification of the classic Pinner reaction. This involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate hydrochloride, which is then treated with an amine to yield the corresponding amidine hydrochloride.

cluster_0 Step 1: Pinner Reaction cluster_1 Step 2: Amination A 2-methoxy-2-methylpropanenitrile D Methyl 2-methoxy-2-methylpropanimidate HCl A->D + MeOH, HCl B Methanol (MeOH) B->D C HCl (gas) C->D F 2-methoxy-N,2-dimethylpropanimidamide HCl D->F + CH3NH2 E Methylamine (CH3NH2) E->F

Figure 1: Proposed two-step synthesis of the target compound.

Part 1: Application as a Ligand in Suzuki-Miyaura Cross-Coupling

Scientific Rationale

The amidine moiety, with its two nitrogen atoms, can act as a bidentate or monodentate ligand for palladium, forming a stable complex that can facilitate the catalytic cycle. The steric bulk provided by the gem-dimethyl groups and the methoxy substituent could promote reductive elimination, a key step in the formation of the desired C-C bond. The electron-donating nature of the alkyl and methoxy groups may also increase the electron density on the palladium center, facilitating the initial oxidative addition of the aryl halide.

Hypothetical Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid

This protocol is designed as a starting point for optimization. The choice of a common palladium precursor, a robust base, and a polar aprotic solvent is based on established conditions for Suzuki-Miyaura reactions employing electron-rich ligands.[5][6]

Materials:

  • Palladium(II) Acetate (Pd(OAc)₂)

  • 2-methoxy-N,2-dimethylpropanimidamide hydrochloride

  • Potassium Phosphate (K₃PO₄)

  • 4-Bromoanisole

  • Phenylboronic Acid

  • 1,4-Dioxane (anhydrous)

  • Deionized Water

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 2 mol%) and 2-methoxy-N,2-dimethylpropanimidamide hydrochloride (3.3 mg, 0.02 mmol, 4 mol%).

  • Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive flow of argon, add K₃PO₄ (212 mg, 1.0 mmol), phenylboronic acid (73 mg, 0.6 mmol), and 4-bromoanisole (94 mg, 0.5 mmol).

  • Solvent Addition: Add 2.0 mL of anhydrous 1,4-dioxane and 0.2 mL of deionized water via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (10 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 5 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Summary for Proposed Suzuki-Miyaura Reaction
ParameterConditionRationale
Catalyst Precursor Pd(OAc)₂Common, air-stable Pd(II) source that is readily reduced in situ.
Ligand 2-methoxy-N,2-dimethylpropanimidamide HClProposed electron-rich, sterically-hindered ligand.
Pd:Ligand Ratio 1:2Ensures sufficient ligand is present to form the active catalytic species.
Base K₃PO₄Strong base effective in activating boronic acid for transmetalation.[7]
Solvent Dioxane/Water (10:1)Common solvent system for Suzuki reactions, balances solubility.[5]
Temperature 100 °CProvides thermal energy to overcome activation barriers.
Concentration 0.25 MA standard concentration for optimizing cross-coupling reactions.

Table 2: Proposed reaction conditions for Suzuki-Miyaura coupling.

G A 1. Add Precatalyst, Amidine HCl, Aryl Chloride, & NaOtBu to Vial in Glovebox B 2. Add Anhydrous Toluene A->B C 3. Seal Vial & Heat at 110 °C B->C D 4. Cool & Filter Through Celite C->D E 5. Concentrate Filtrate D->E F 6. Purify by Column Chromatography E->F A Pd(0)L2 B Oxidative Addition A->B Ar-X C Ar-Pd(II)(X)L2 B->C D Transmetalation C->D Ar'-B(OR)2 E Ar-Pd(II)(Ar')L2 D->E F Reductive Elimination E->F Ar-Ar' F->A A Pd(0)L B Oxidative Addition A->B Ar-X C Ar-Pd(II)(X)L B->C D Amidine Binding & Deprotonation C->D + Amidine, Base E [Ar-Pd(II)(Amidine)L]+ D->E F Reductive Elimination E->F Ar-Amidine F->A

Sources

Application

Application Note: NMR Spectroscopy Characterization of 2-Methoxy-N,2-dimethylpropanimidamide Hydrochloride

Executive Summary The structural verification of amidine derivatives is a critical quality control step in modern drug discovery, given their frequent use as bioisosteres for basic amines and their role as key pharmacoph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural verification of amidine derivatives is a critical quality control step in modern drug discovery, given their frequent use as bioisosteres for basic amines and their role as key pharmacophores. 2-Methoxy-N,2-dimethylpropanimidamide hydrochloride (SMILES: Cl.CNC(=N)C(C)(C)OC) presents unique analytical challenges due to its highly functionalized alpha-carbon and the inherent electronic properties of the amidine functional group.

This application note provides a comprehensive, field-proven methodology for the Nuclear Magnetic Resonance (NMR) characterization of this compound. By detailing the causality behind solvent selection, acquisition parameters, and spectral interpretation, this guide ensures robust, reproducible, and self-validating analytical workflows for researchers and drug development professionals.

Analytical Challenges & Mechanistic Causality

To characterize amidines accurately, one must first understand their dynamic behavior in solution. The free base form of an amidine is notoriously difficult to analyze via NMR due to three primary factors:

  • Tautomerism and Isomerization: Free amidines exist as a dynamic mixture of imino and amino tautomers. Furthermore, they can form E-syn and Z-anti isomers that rapidly interconvert through proton exchange and hydrogen-bonded dimeric aggregates . This rapid exchange on the NMR timescale leads to severe signal broadening.

  • Quadrupolar Relaxation: The 14N nucleus possesses a nuclear quadrupole moment. The rapid relaxation of this nucleus induces further broadening of adjacent protons (specifically the N-H and N-CH 3​ signals) .

  • Proton Exchange Kinetics: Exchange of N-H protons with residual moisture in deuterated solvents can cause the exchangeable signals to merge with the water peak or disappear entirely.

The Role of the Hydrochloride Salt

Characterizing the compound as a hydrochloride salt (amidinium cation) is a deliberate choice that solves these analytical bottlenecks. Protonation locks the molecule into a resonance-stabilized state, effectively halting the rapid tautomeric exchange and E/Z isomerization .

AmidineEquilibria cluster_0 Free Base Tautomerism (Fast Exchange) cluster_1 Hydrochloride Salt (Protonated) T1 Imino Tautomer (R-C(=N-CH3)-NH2) T2 Amino Tautomer (R-C(=NH)-NH-CH3) T1->T2 Proton Transfer Salt Amidinium Cation Resonance Stabilized T1->Salt + HCl T2->Salt + HCl

Fig 1: Tautomeric equilibrium of the free base and its stabilization via hydrochloride salt formation.

Experimental Protocols & Methodologies

To establish a self-validating system, the following protocol utilizes DMSO- d6​ as the solvent. Unlike CDCl 3​ or D 2​ O, DMSO- d6​ is a strongly hydrogen-bonding, aprotic solvent that slows down the chemical exchange of protons, allowing the amidinium N-H signals to be observed distinctly .

Sample Preparation
  • Drying: Ensure the 2-methoxy-N,2-dimethylpropanimidamide hydrochloride is thoroughly dried under high vacuum to remove residual water, which can catalyze proton exchange.

  • Dissolution: Weigh 15–20 mg of the analyte into a clean glass vial.

  • Solvent Addition: Add 0.6 mL of anhydrous DMSO- d6​ (100 atom % D, containing 0.03% v/v TMS as an internal standard).

  • Transfer: Transfer the homogeneous solution to a standard 5 mm NMR tube.

1 H NMR Acquisition Protocol
  • Temperature: Set the probe temperature to 298 K (25 °C). Expert Insight: If N-H peaks remain broad, cooling the probe to 283 K can further slow exchange kinetics.

  • Frequency & Scans: Acquire data at 400 MHz or 500 MHz using 16 to 64 scans depending on concentration.

  • Relaxation Delay (D1): Set D1 to 2.0–5.0 seconds. The methyl groups on the quaternary C2 carbon have relatively long T1​ relaxation times; a sufficient D1 ensures accurate integration.

13 C NMR & 2D NMR Acquisition
  • 13 C NMR: Acquire at 100 MHz or 125 MHz using a proton-decoupled sequence (e.g., zgpg30). Collect 1024–2048 scans.

  • HSQC (Heteronuclear Single Quantum Coherence): Run to correlate the C2-methyls, N-methyl, and methoxy protons directly to their respective carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Critical for assigning the quaternary carbons. Look for cross-peaks from the C2-methyl protons to the C2 alpha-carbon and the C1 amidine carbon.

Protocol Validation: The D 2​ O Shake Test

To definitively prove that the downfield broad signals belong to the amidinium protons, add 1-2 drops of D 2​ O to the NMR tube, shake vigorously, and re-acquire the 1 H spectrum. The rapid H/D exchange will cause the signals between 8.50–9.50 ppm to disappear, validating the assignment.

NMRWorkflow Prep Sample Preparation (15 mg in 0.6 mL DMSO-d6) Acq1H 1H NMR Acquisition (Assess N-H Protons) Prep->Acq1H Acq13C 13C NMR Acquisition (Carbon Backbone) Prep->Acq13C D2O D2O Shake Test (Confirm Exchangeables) Acq1H->D2O Optional Validation Acq2D 2D NMR (HSQC/HMBC) (Unambiguous Assignment) Acq1H->Acq2D Acq13C->Acq2D Analysis Data Processing & Structural Validation D2O->Analysis Acq2D->Analysis

Fig 2: Systematic NMR characterization workflow for amidinium hydrochloride salts.

Quantitative Data Presentation

The following tables summarize the expected chemical shifts for 2-methoxy-N,2-dimethylpropanimidamide hydrochloride in DMSO- d6​ .

Table 1: Expected 1 H NMR Assignments (DMSO- d6​ , 400 MHz)
Proton EnvironmentExpected Shift (ppm)MultiplicityIntegrationStructural Assignment
-C(CH 3​ ) 2​ 1.40 – 1.60Singlet6HC2-gem-dimethyl protons
-NH-CH 3​ 2.80 – 3.10Doublet / Br. Singlet3HN-methyl protons
-OCH 3​ 3.20 – 3.40Singlet3HMethoxy protons on C2
=NH 2+​ , -NH- 8.50 – 9.50Broad Multiplet3HAmidinium protons (Exchangeable)

Note: The N-methyl signal may appear as a doublet if coupling to the adjacent N-H proton is resolved, which indicates very slow exchange. If exchange is intermediate, it will appear as a broadened singlet.

Table 2: Expected 13 C NMR Assignments (DMSO- d6​ , 100 MHz)
Carbon EnvironmentExpected Shift (ppm)Carbon TypeStructural Assignment
-C(CH 3​ ) 2​ 24.0 – 26.0Primary (CH 3​ )C2-gem-dimethyl carbons
-NH-CH 3​ 28.0 – 31.0Primary (CH 3​ )N-methyl carbon
-OCH 3​ 50.0 – 53.0Primary (CH 3​ )Methoxy carbon
-C(CH 3​ ) 2​ (OCH 3​ ) 75.0 – 80.0Quaternary (C)C2 alpha-carbon (Deshielded by O and C=N)
-C(=NH 2+​ )NHCH 3​ 165.0 – 170.0Quaternary (C)C1 amidinium carbon

References

  • Kalz, K. F., Hausmann, A., Dechert, S., Meyer, S., John, M., & Meyer, F. (2016). "Solution Chemistry of N,N'-Disubstituted Amidines: Identification of Isomers and Evidence for Linear Dimer Formation." Chemistry–A European Journal, 22(50), 18190-18196.[Link]

  • Pratama, J., et al. (2020). "Fatty Amidine as Copper Corrosion Inhibitor: Synthesis and NMR Characterization of Stearamidine Hydrochloride." Journal of Chemistry, 2020, Article ID 8823156.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yields with 2-methoxy-N,2-dimethylpropanimidamide hydrochloride

Welcome to the technical support center for 2-methoxy-N,2-dimethylpropanimidamide hydrochloride (CAS No. 2060021-59-0).[1][2] This guide is designed for researchers, scientists, and drug development professionals to trou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-methoxy-N,2-dimethylpropanimidamide hydrochloride (CAS No. 2060021-59-0).[1][2] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this specialized chemical building block. Given the specific nature of this reagent, this document synthesizes field-proven chemical principles with data from analogous structures to provide a robust framework for improving your reaction outcomes.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Reagent

This section addresses fundamental questions about the properties and handling of 2-methoxy-N,2-dimethylpropanimidamide hydrochloride.

Q1: What is 2-methoxy-N,2-dimethylpropanimidamide hydrochloride and what are its key structural features?

A1: 2-methoxy-N,2-dimethylpropanimidamide hydrochloride is a chemical intermediate characterized by several key functional groups that dictate its reactivity. Its core is an imidamide (also known as an amidine), where one nitrogen is N-methylated and the other is unsubstituted. This group is attached to a quaternary carbon, which also bears a methoxy group. It is supplied as a hydrochloride salt, which enhances its stability and handling properties.

Q2: What is the significance of the reagent being a hydrochloride salt?

A2: The hydrochloride salt form is critical for stability and shelf-life. The free imidamide base is significantly more reactive and potentially hygroscopic. As a salt, the lone pair on the nitrogen is protonated, rendering it non-nucleophilic and less prone to degradation.[3] For most reactions where the imidamide is intended to act as a nucleophile or base, the active "free base" form must be generated in situ by the addition of a non-nucleophilic base.[3]

Q3: What are the primary safety considerations when handling this reagent?

A3: While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, related chemical structures are classified as skin and eye irritants.[4][5] Therefore, standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.

Part 2: Troubleshooting Guide for Low Reaction Yield

Low yield is a common issue in synthesis. This section provides a logical, step-by-step approach to identifying and resolving the root cause of poor outcomes.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow cluster_reagent Reagent Quality & Stoichiometry cluster_conditions Reaction Conditions cluster_workup Workup & Purification start Problem: Low Reaction Yield reagent_purity Verify Reagent Purity (NMR, LC-MS) start->reagent_purity Start Here solvent Optimize Solvent (Anhydrous, Aprotic) start->solvent extraction Optimize Extraction pH & Solvent start->extraction reagent_storage Check Storage Conditions (Cool, Dry, Inert Gas) reagent_purity->reagent_storage free_base Ensure Complete Free Base Liberation reagent_storage->free_base stoichiometry Verify Stoichiometry of All Reactants & Base free_base->stoichiometry temperature Adjust Temperature (Cooling for addition, Heating for rate) solvent->temperature time Monitor Reaction Time (TLC, LC-MS) temperature->time atmosphere Maintain Inert Atmosphere (N2 or Ar) time->atmosphere purification Evaluate Purification Method (Chromatography vs. Recrystallization) extraction->purification product_stability Assess Product Stability Under Workup Conditions purification->product_stability

Caption: A logical workflow for troubleshooting low reaction yields.

Q4: My reaction yield is consistently low. What are the most common culprits?

A4: Low yield can often be traced back to a few critical factors.[6]

  • Incomplete Liberation of the Free Base: The most common issue is failing to generate the active nucleophilic species from the hydrochloride salt. The added base may be insufficient, of poor quality, or water may be present, consuming the base.[3]

  • Presence of Moisture: Imidamides and many reactive partners are sensitive to water. Moisture can hydrolyze starting materials or intermediates and consume reagents. Using anhydrous solvents and maintaining an inert atmosphere are crucial.[7][8]

  • Sub-optimal Reaction Conditions: Temperature, solvent, and reaction time are deeply interconnected. For example, running a reaction at too low a temperature may lead to an incomplete reaction, while excessive heat can cause degradation or side-product formation.[9]

Q5: I suspect my starting material has degraded. How should I store it and verify its purity?

A5: 2-methoxy-N,2-dimethylpropanimidamide hydrochloride should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere like nitrogen or argon. The primary degradation pathway to be concerned about is hydrolysis of the imidamide functional group.[8]

  • Purity Verification: Before use, especially if the container has been opened previously, verify the purity via ¹H NMR or LC-MS. Look for the appearance of new peaks that could correspond to hydrolysis products.

  • Forced Degradation: As a more advanced check, you can perform a forced degradation study by exposing a small sample to acidic, basic, and oxidative conditions to understand its stability limits and identify potential degradation products.[8]

Q6: How do I choose the right base to liberate the free imidamide, and how much should I use?

A6: The choice of base is critical. It must be strong enough to deprotonate the imidamide hydrochloride (pKa of the conjugate acid is typically around 9-11) but non-nucleophilic to avoid competing with your desired reaction.

  • Recommended Bases: Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are common choices.

  • Stoichiometry: Use at least 1.05 to 1.1 stoichiometric equivalents of the base to ensure complete deprotonation. An excess is often used to scavenge any adventitious acid present.

  • Procedure: The base should be added slowly to a cooled solution (0 °C) of the hydrochloride salt in an anhydrous solvent.[10]

BasepKa (Conjugate Acid)Boiling Point (°C)Comments
Triethylamine (TEA)~10.790Commonly used, volatile, easy to remove.
DIPEA (Hünig's Base)~10.7127Sterically hindered, less nucleophilic than TEA.
DBU~13.5261Very strong, non-nucleophilic base. Higher boiling point makes it harder to remove.
Proton Sponge~12.1289Very strong, non-nucleophilic, but more expensive.

Q7: My reaction is stalling and not going to completion. What adjustments can I make?

A7: If you have confirmed reagent purity and proper free base liberation, focus on the reaction conditions.

  • Temperature: Many reactions require heating to proceed at a reasonable rate.[3] Cautiously increase the temperature in increments (e.g., from room temperature to 40 °C, then 60 °C) while monitoring for side product formation by TLC or LC-MS.[6]

  • Solvent: The solvent can dramatically affect reaction rates and outcomes.[7] If your reaction is slow in a solvent like Dichloromethane (DCM), consider switching to a higher-boiling aprotic solvent like Tetrahydrofuran (THF), Acetonitrile, or Dimethylformamide (DMF). Be aware that polar aprotic solvents like DMF can sometimes accelerate undesired side reactions.[11]

  • Concentration: If the reaction is reversible, increasing the concentration of the reactants can help drive the equilibrium towards the product side (Le Chatelier's principle).

Part 3: Experimental Protocols & Methodologies

This section provides a general, adaptable protocol for using 2-methoxy-N,2-dimethylpropanimidamide hydrochloride in a typical reaction where it acts as a nucleophile.

Protocol 1: General Procedure for In Situ Free Base Liberation and Subsequent Nucleophilic Addition

Objective: To generate the free base of 2-methoxy-N,2-dimethylpropanimidamide in situ and react it with an electrophile (e.g., an acyl chloride or alkyl halide).

Materials:

  • 2-methoxy-N,2-dimethylpropanimidamide hydrochloride

  • Anhydrous aprotic solvent (e.g., DCM, THF, Acetonitrile)

  • Non-nucleophilic base (e.g., Triethylamine or DIPEA, distilled)

  • Electrophilic reaction partner

  • Standard laboratory glassware, dried in an oven

  • Inert atmosphere setup (Nitrogen or Argon line)

Procedure:

  • Setup: Assemble a flame- or oven-dried round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere.

  • Reagent Addition: Add 2-methoxy-N,2-dimethylpropanimidamide hydrochloride (1.0 eq) to the flask.

  • Dissolution: Add anhydrous solvent (e.g., DCM, concentration typically 0.1-0.5 M) via syringe and stir to dissolve.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Free Base Liberation: Slowly add the non-nucleophilic base (1.1 eq) dropwise via syringe over 5-10 minutes. A precipitate of the amine hydrochloride salt (e.g., triethylammonium chloride) may form.

  • Stirring: Stir the resulting suspension at 0 °C for 15-30 minutes to ensure complete formation of the free imidamide.

  • Electrophile Addition: Dissolve the electrophile (1.0-1.2 eq) in a small amount of anhydrous solvent and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for the required time. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[10]

  • Workup: Upon completion, quench the reaction appropriately (e.g., with saturated aq. NH₄Cl or water). Extract the product with a suitable organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization.

Mechanism Visualization: Liberation of the Active Species

Sources

Optimization

Troubleshooting solubility issues of 2-methoxy-N,2-dimethylpropanimidamide hydrochloride in aqueous media

Technical Support Center: Troubleshooting Aqueous Solubility of 2-Methoxy-N,2-dimethylpropanimidamide Hydrochloride Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researche...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Aqueous Solubility of 2-Methoxy-N,2-dimethylpropanimidamide Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through unexpected precipitation events when working with amidine derivatives in complex biological assays. While 2-methoxy-N,2-dimethylpropanimidamide hydrochloride is engineered as a highly water-soluble salt, its solubility in specific buffer systems can be compromised by thermodynamic and kinetic factors.

This guide provides a mechanistic breakdown of these failures, self-validating experimental protocols, and targeted FAQs to ensure your assays remain robust and reproducible.

Section 1: The Causality of Solubility Failures

To troubleshoot effectively, we must understand the physical chemistry driving dissolution. For hydrochloride salts of basic amidines, solubility is governed by two primary mechanisms:

  • The Common-Ion Effect: The solubility product ( Ksp​ ) of the hydrochloride salt dictates that an excess of chloride ions (e.g., from PBS, saline, or simulated gastric fluid) will drive the equilibrium toward the solid state. Because the dissolution of the salt is an equilibrium process ( BH+Cl(s)−​⇌BH(aq)+​+Cl(aq)−​ ), adding exogenous Cl− forces the precipitation of the drug[1][2].

  • pH-Dependent Free Base Conversion: At pH levels approaching or exceeding the pKa​ of the amidine group (typically ~10.0–11.0 for this class), the highly soluble, protonated amidinium form ( BH+ ) deprotonates into the lipophilic free base ( B ). The free base lacks the ionic charge necessary for robust hydration, leading to rapid nucleation and precipitation[3][4].

Table 1: Theoretical Impact of Media Conditions on Amidine HCl Solubility

Media TypepH RangeAdded Chloride [Cl−] Predicted Solubility LimitPrimary Mechanism of Precipitation
Ultrapure Water (Milli-Q)5.0 - 6.0~0 mM> 50 mg/mLN/A (Highly Soluble)
0.1 M HCl1.0100 mM< 10 mg/mLCommon-Ion Effect
Phosphate Buffered Saline (PBS)7.4~137 mM< 15 mg/mLCommon-Ion Effect
Carbonate Buffer10.0+~0 mM< 1 mg/mLFree Base Conversion

Section 2: Frequently Asked Questions (FAQs)

Q1: My compound dissolves perfectly in pure water but precipitates as soon as I add it to my assay buffer (PBS). What is happening? A: This is a classic manifestation of the common-ion effect. PBS contains approximately 137 mM of sodium chloride. When you introduce a hydrochloride salt into a chloride-rich environment, the high [Cl−] suppresses the dissociation of the salt to maintain the solubility product constant ( Ksp​ )[1][2]. To bypass this, consider preparing your stock in a non-chloride buffer (e.g., acetate or mesylate) or dilute a highly concentrated aqueous stock into the assay media just prior to the experiment to stay below the Ksp​ threshold.

Q2: I adjusted the pH of my aqueous stock to 10.0 to match my enzymatic assay, and the solution immediately turned cloudy. Why? A: You have crossed the pHmax​ threshold. The pH-solubility profiles of organic bases dictate that at high pH, the compound deprotonates[3][4]. 2-methoxy-N,2-dimethylpropanimidamide transitions from its ionized, water-soluble amidinium form to its neutral free base form. Always keep the stock solution pH at least 2 units below the estimated pKa​ of the amidine to maintain the salt form.

Q3: Can I use organic co-solvents like DMSO to rescue a precipitated sample? A: Yes, but with caution. While DMSO will solvate the free base form, adding DMSO to a system where the common-ion effect is the primary culprit might actually act as an anti-solvent for the highly polar hydrochloride salt, worsening the precipitation. The scientifically rigorous approach is to first diagnose the cause (pH vs. Chloride) using the self-validating workflow below before introducing organic co-solvents.

Section 3: Diagnostic Workflow

Below is the logical decision tree for diagnosing and resolving solubility issues with 2-methoxy-N,2-dimethylpropanimidamide hydrochloride.

SolubilityTroubleshooting Start Precipitate observed in aqueous media? CheckPH Check Solution pH Start->CheckPH HighPH pH > pKa (~10)? (Free Base Formation) CheckPH->HighPH LowPH pH < pKa (Salt Form Intact) CheckPH->LowPH AdjustPH Titrate with 0.1M HCl to pH 5.0 - 7.0 HighPH->AdjustPH CheckCl Check [Cl-] concentration (Common Ion Effect) LowPH->CheckCl Success Complete Dissolution AdjustPH->Success HighCl High [Cl-] (e.g., PBS/Saline) CheckCl->HighCl ChangeBuffer Switch to non-chloride buffer (e.g., Acetate, Mesylate) HighCl->ChangeBuffer ChangeBuffer->Success

Diagnostic workflow for resolving amidine hydrochloride solubility failures.

Section 4: Self-Validating Experimental Protocols

Protocol: Step-by-Step Solubility Rescue and Validation This protocol is designed as a self-validating system. By utilizing controlled dilutions and titrations, the physical response of the solution acts as immediate empirical proof of the underlying mechanism.

Step 1: Baseline Assessment

  • Weigh 10 mg of 2-methoxy-N,2-dimethylpropanimidamide hydrochloride into a clear glass vial.

  • Add 1 mL of your target aqueous media (e.g., PBS) and vortex for 60 seconds at room temperature.

  • Visually inspect for particulates or turbidity against a dark background.

Step 2: Diagnostic Dilution (Testing for Common-Ion Effect) Causality: Diluting the sample in pure water rapidly drops the chloride concentration. If the common-ion effect is the sole cause, the shift in equilibrium will immediately dissolve the precipitate.

  • If the solution from Step 1 is turbid, extract 100 µL of the suspension and transfer it to a new vial containing 900 µL of Milli-Q water.

  • Vortex for 10 seconds and observe.

  • Validation: If the solution clears immediately, the precipitation was driven by the common-ion effect (excess Cl− in the original media).

  • Correction: Switch your assay buffer to a non-halide alternative (e.g., HEPES or Phosphoric acid titrated with NaOH, strictly avoiding HCl).

Step 3: pH Titration (Testing for Free Base Formation) Causality: If dilution does not clear the solution, the compound has likely converted to the insoluble free base due to high pH. Lowering the pH reprotonates the amidine, restoring its ionic hydration shell.

  • If the solution remains turbid after Step 2, measure the pH of the original suspension.

  • If pH > 8.0, the free base has likely formed.

  • Add 0.1 M HCl dropwise (10 µL at a time), vortexing after each addition, until the pH reaches 5.5 - 6.5.

  • Validation: If the solution clears upon reaching a slightly acidic pH, free base precipitation is confirmed.

  • Correction: Maintain this pH range for your stock solutions moving forward.

Sources

Troubleshooting

Purification techniques for 2-methoxy-N,2-dimethylpropanimidamide hydrochloride reaction mixtures

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals dealing with the isolation and purificati...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals dealing with the isolation and purification of 2-methoxy-N,2-dimethylpropanimidamide hydrochloride (CAS: 2060021-59-0).

The purification of sterically hindered, highly water-soluble aliphatic amidines requires a mechanistic understanding of their reactivity and solubility profiles. Standard aqueous workups often fail due to the extreme polarity of the amidine salt and its susceptibility to hydrolysis. This guide provides a self-validating, anhydrous workflow to resolve common bottlenecks such as amine salt co-precipitation, hydrolytic degradation, and trace colorimetric impurities.

Purification Workflow Visualization

G N1 Crude Reaction Mixture (Amidine HCl, MeNH2·HCl, Amide) N2 Aprotic Solvent Wash (e.g., EtOAc / MTBE) N1->N2 N3 Organic Phase (Amide, Nitrile Impurities) N2->N3 Decant/Filter N4 Solid Residue (Amidine HCl + MeNH2·HCl) N2->N4 Retain Solid N5 Selective Crystallization (Hot Isopropanol) N4->N5 N6 Insoluble Salts (MeNH2·HCl) N5->N6 Hot Filtration N7 Filtrate (Amidine HCl Solution) N5->N7 Mother Liquor N8 Decolorization (Activated Carbon) N7->N8 N9 Pure 2-methoxy-N,2-dimethyl- propanimidamide HCl N8->N9 Cooling & Crystallization

Workflow for the purification of 2-methoxy-N,2-dimethylpropanimidamide HCl.

Troubleshooting Guides & FAQs

Q1: Why does my final product contain significant amounts of methylamine hydrochloride, and how do I remove it? Mechanistic Cause: The synthesis of N-substituted amidines via the Pinner reaction or thioimidate displacement often requires an excess of the amine (e.g., methylamine) to drive the equilibrium to completion[1]. Because both the target aliphatic amidine and the unreacted amine form highly polar hydrochloride salts, they co-precipitate during standard solvent evaporation. Resolution: Do not attempt an aqueous extraction or free-basing, as the amidine is highly water-soluble. Instead, exploit the differential solubility of these salts in secondary alcohols. 2-methoxy-N,2-dimethylpropanimidamide hydrochloride exhibits moderate solubility in hot isopropanol (IPA) because its organic framework (the methoxy and gem-dimethyl groups) disrupts the crystal lattice energy. In contrast, small inorganic-like salts such as methylamine hydrochloride or ammonium chloride remain largely insoluble in IPA[2]. By suspending the crude mixture in hot IPA (75–80 °C) and performing a rapid hot filtration, the amine impurities are quantitatively removed as a filter cake.

Q2: I am observing the formation of 2-methoxy-2-methylpropanamide in my final NMR. What is causing this degradation? Mechanistic Cause: Amidines are highly susceptible to hydrolysis. The protonated amidine carbon is strongly electrophilic. If water is introduced during workup (especially if the pH fluctuates), water acts as a nucleophile, attacking the amidine carbon to form a tetrahedral intermediate. This intermediate subsequently collapses, expelling the amine to yield the corresponding amide. Resolution: Maintain strictly anhydrous conditions during purification. If a non-polar wash is required to remove unreacted nitrile or amide byproducts, use anhydrous ethyl acetate or MTBE. Avoid the use of hygroscopic solvents unless they have been freshly dried over molecular sieves. The entire protocol must function as a self-validating anhydrous loop.

Q3: The isolated amidine hydrochloride has a persistent yellow/brown tint. How can I achieve a pristine white powder? Mechanistic Cause: Colorimetric impurities in amidine syntheses typically arise from trace polymerization of the starting nitrile or oxidation of amine impurities during the elevated temperatures of the amination step. Resolution: Integrate a decolorization step using activated carbon or macroporous adsorption resin directly into the hot IPA filtrate[3]. Adding 10% w/w activated carbon to the hot amidine solution efficiently traps the high-molecular-weight conjugated polymers responsible for the discoloration without compromising the yield of the target amidine[4].

Quantitative Data: Solvent Selection Matrix

To ensure a self-validating purification system, solvent selection must be driven by quantitative solubility differentials. The table below summarizes the solubility profiles used to design the protocol.

SolventAmidine HCl Solubility (80 °C)Amidine HCl Solubility (0 °C)MeNH₂·HCl SolubilityPrimary Function in Workflow
Isopropanol (IPA) High (>150 mg/mL)Low (<20 mg/mL)Very Low (<5 mg/mL)Primary selective crystallization solvent
Acetonitrile (MeCN) Moderate (~80 mg/mL)Very Low (<5 mg/mL)Very Low (<2 mg/mL)Secondary recrystallization / trituration
Ethyl Acetate (EtOAc) InsolubleInsolubleInsolubleAnti-solvent; washes away non-polar organics
Water Very HighVery HighVery HighAVOID (Causes rapid hydrolytic degradation)

Validated Experimental Protocol

Selective Crystallization and Decolorization of 2-methoxy-N,2-dimethylpropanimidamide HCl

This step-by-step methodology is designed to isolate the pure amidine hydrochloride while systematically eliminating non-polar organics, unreacted amine salts, and colorimetric impurities.

Step 1: Solid Isolation and Non-Polar Wash

  • Concentrate the crude reaction mixture under reduced pressure to obtain a solid residue.

  • Suspend the crude solid in anhydrous ethyl acetate (3 mL per gram of crude).

  • Stir vigorously for 30 minutes at room temperature. This step selectively dissolves unreacted nitriles and amide byproducts while leaving the amidine and amine salts intact.

  • Filter the suspension and discard the organic filtrate. Retain the solid filter cake.

Step 2: Selective Dissolution and Hot Filtration 5. Transfer the retained solid to a round-bottom flask equipped with a reflux condenser. 6. Suspend the solid in anhydrous isopropanol (5–7 mL per gram of solid). 7. Heat the suspension to 75–80 °C under an inert nitrogen atmosphere until the target amidine hydrochloride fully dissolves. Note: The methylamine hydrochloride will remain as an undissolved suspension. 8. Rapidly filter the hot suspension through a pre-heated Celite pad to remove the insoluble methylamine hydrochloride[2].

Step 3: Decolorization and Crystallization 9. Transfer the hot filtrate to a clean flask and add activated carbon (10% w/w relative to the initial crude mass)[3]. 10. Stir the mixture at 60 °C for 30 minutes, then filter through a 0.22 µm PTFE membrane to remove the carbon. 11. Slowly cool the pristine filtrate to room temperature, then transfer to an ice bath (0–5 °C) for 4 hours to induce crystallization. 12. Isolate the resulting white crystalline solid via vacuum filtration, wash with cold anhydrous MTBE, and dry under vacuum at 40 °C to a constant weight.

References

  • Process for the preparation of intermediates for the synthesis of dabigatran etexilate, and crystalline forms of said intermediates (US20150203470A1). Google Patents.
  • Purifying method of high-purity amidine hydrochloride (CN100528836C). Google Patents.

Sources

Optimization

Technical Support Center: Synthesis of 2-methoxy-N,2-dimethylpropanimidamide hydrochloride and Prevention of Thermal Degradation

Welcome to the technical support center for the synthesis of 2-methoxy-N,2-dimethylpropanimidamide hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are navigating th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-methoxy-N,2-dimethylpropanimidamide hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. The formation of the imidate hydrochloride intermediate via the Pinner reaction is notoriously sensitive to thermal conditions. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you minimize thermal degradation and maximize the yield and purity of your target compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, focusing on identifying the root cause of problems related to thermal instability and providing actionable solutions.

Question 1: My final yield is significantly lower than expected, and I've identified an amide byproduct in my crude product via NMR/LC-MS. What is the likely cause?

Answer: The presence of an amide, likely N-methyl-2-methoxy-2-methylpropanamide, points directly to thermal degradation of the intermediate imidate hydrochloride (Pinner salt). This intermediate is thermodynamically unstable and can undergo rearrangement, especially at elevated temperatures.[1][2]

  • Primary Cause: The most common reason is a loss of temperature control during the Pinner reaction (the formation of the imidate from the nitrile and methanol with HCl). If the temperature rises above the recommended 0-5 °C, the imidate salt can eliminate methyl chloride to form the more stable amide byproduct.[2][3] Pyrolysis, or thermal decomposition at later stages, can also lead to carboxamides.[4]

  • Solution & Validation:

    • Strict Temperature Control: Ensure your reaction vessel is submerged in an efficient cooling bath (e.g., ice-salt or a cryocooler) capable of maintaining an internal temperature of ≤5 °C throughout the HCl addition.[5]

    • Slow Reagent Addition: Add the hydrogen chloride (either as a gas or a solution) slowly and sub-surface to dissipate the heat generated from the exothermic reaction.

    • Low-Temperature Work-up: After the reaction is complete, remove any excess solvent and HCl under vacuum at a low temperature (≤ 10 °C) to prevent degradation of the isolated Pinner salt before the subsequent amination step.[5]

Question 2: My main impurity is an ester (methyl 2-methoxy-2-methylpropanoate). How can I avoid its formation?

Answer: Ester formation is a classic sign of hydrolysis of the imidate hydrochloride intermediate.[2] The Pinner reaction is extremely sensitive to moisture.[5]

  • Primary Cause: The presence of water in your reagents or solvent. Water can act as a nucleophile, attacking the Pinner salt to yield an ester, particularly during work-up or if the reaction is not conducted under strictly anhydrous conditions.

  • Solution & Validation:

    • Use Anhydrous Reagents: Employ anhydrous methanol and anhydrous solvents (like diethyl ether, dioxane, or cyclopentyl methyl ether - CPME).[1][5] Ensure solvents are freshly distilled from a suitable drying agent or taken from a solvent purification system.

    • Dry Glassware and Atmosphere: All glassware should be oven- or flame-dried immediately before use. Assemble the reaction setup under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.

    • Use Anhydrous HCl: If using HCl gas, pass it through a drying agent (like concentrated sulfuric acid or a drying tube with calcium chloride) before it enters the reaction vessel.[3] If using a solution, ensure it is a certified anhydrous solution (e.g., HCl in CPME or dioxane).[5]

Question 3: The reaction to form the Pinner salt is sluggish and does not go to completion, even after several hours. What factors should I investigate?

Answer: An incomplete reaction can typically be traced back to the acid catalyst or the nature of the starting nitrile.

  • Primary Causes:

    • Insufficient HCl: The reaction requires a stoichiometric amount of acid for the protonation of the nitrile, which is the key activation step.[4] An insufficient amount of HCl will result in unreacted nitrile.

    • Poor HCl Delivery: If using gaseous HCl, poor diffusion into the solution can limit the reaction rate.

  • Solution & Validation:

    • Optimize HCl Stoichiometry: Use a slight excess of hydrogen chloride, typically around 1.1 moles per mole of the nitrile, to ensure complete conversion.[5]

    • Ensure Efficient Mixing: Stir the reaction mixture vigorously to promote contact between the reactants and the HCl catalyst.

    • Consider Alternative HCl Source: For better control and reproducibility, consider using a standardized solution of HCl in an anhydrous solvent like CPME instead of bubbling gas.[5] This allows for precise, volumetric addition of the catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the primary thermal degradation pathway I need to prevent? A1: The critical pathway to prevent is the thermal rearrangement of the intermediate alkyl imidate hydrochloride (Pinner salt) into an N-substituted amide and an alkyl chloride.[2] This reaction is often irreversible and represents a direct loss of your desired intermediate, leading to low yields and purification challenges.

Q2: Why is low temperature so critical for the stability of the Pinner salt? A2: The imidate hydrochloride salt is a high-energy, reactive intermediate.[1] Low temperatures (0-5 °C) are essential to keep the molecule in its thermodynamically unstable but kinetically stable state. As temperature increases, the molecules gain sufficient activation energy to overcome the barrier to rearrangement, leading to the formation of the more thermodynamically stable amide.

Q3: What are the ideal storage conditions for the isolated imidate hydrochloride intermediate before proceeding to the amination step? A3: If you must isolate the Pinner salt, it should be stored under strictly anhydrous conditions at low temperatures (e.g., -20 °C) under an inert atmosphere. However, the most effective strategy is to use the crude imidate hydrochloride directly in the next step without prolonged storage to minimize opportunities for degradation or hydrolysis.

Q4: How can I monitor the reaction for the onset of degradation? A4: The best way to monitor the reaction is through periodic, small-scale sampling and analysis.

  • Thin-Layer Chromatography (TLC): A quick method to check for the consumption of starting material and the appearance of new, potentially undesired spots.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides definitive identification of the desired product and any byproducts (like the amide or ester) by their mass. This is the most reliable method for monitoring.

Optimized Experimental Protocol

This two-part protocol is designed to maximize yield by minimizing thermal degradation and hydrolysis.

Part A: Synthesis of Methyl 2-methoxy-2-methylpropanimidate Hydrochloride

  • Materials:

    • 2-methoxy-2-methylpropanenitrile (1.0 eq)

    • Anhydrous Methanol (3.0 eq)

    • Anhydrous Diethyl Ether (or CPME)

    • Anhydrous Hydrogen Chloride (gas or 4M solution in CPME/dioxane) (1.1 eq)

  • Procedure:

    • Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, an inert gas inlet, and a gas dispersion tube (or dropping funnel).

    • Under a nitrogen atmosphere, charge the flask with 2-methoxy-2-methylpropanenitrile and anhydrous diethyl ether.

    • Add anhydrous methanol to the mixture.

    • Cool the stirred solution to 0 °C using an ice-salt bath.

    • Slowly bubble anhydrous HCl gas through the solution (or add the HCl solution dropwise) over 1-2 hours. CRITICAL: Monitor the internal temperature and ensure it does not exceed 5 °C.

    • After the addition is complete, seal the flask and allow the mixture to stir at 0-5 °C for 12-18 hours, or until TLC/LC-MS analysis shows complete consumption of the nitrile.

    • The product will likely precipitate as a white solid. If proceeding directly, this slurry can be used in the next step. If isolation is required, filter the solid quickly under a blanket of nitrogen, wash with cold, anhydrous diethyl ether, and dry under high vacuum at a temperature no higher than 20 °C.

Part B: Synthesis of 2-methoxy-N,2-dimethylpropanimidamide hydrochloride

  • Materials:

    • Crude Methyl 2-methoxy-2-methylpropanimidate hydrochloride slurry (from Part A)

    • Methylamine (2.0 M solution in THF or as a condensed gas) (1.2 eq)

    • Anhydrous Diethyl Ether

  • Procedure:

    • Cool the slurry of the Pinner salt from Part A to -10 °C in an ice-salt-acetone bath.

    • Slowly add the solution of methylamine dropwise to the cold, stirred slurry. A mild exotherm may be observed; maintain the temperature below 0 °C.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by LC-MS for the formation of the target product and disappearance of the imidate intermediate.

    • Upon completion, the resulting solid can be isolated by filtration, washed with cold diethyl ether, and dried under vacuum to yield the crude 2-methoxy-N,2-dimethylpropanimidamide hydrochloride. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/ether).

Data Summary: Critical Parameter Control

ParameterRecommended ConditionConsequence of Deviation (High)Consequence of Deviation (Low)Supporting Rationale
Temperature (Pinner Rxn) 0–5 °CHigh Risk of Amide Formation via thermal rearrangement.Slower reaction rate.The imidate hydrochloride intermediate is thermally unstable.[1][2]
Water Content < 50 ppm (Anhydrous)High Risk of Ester Formation via hydrolysis.N/AThe Pinner salt is highly susceptible to hydrolysis.[2][5]
HCl Stoichiometry 1.1 equivalentsPotential for side reactions or difficult removal.Incomplete Reaction ; unreacted nitrile remains.A slight excess of the acid catalyst drives the reaction to completion.[5]

Visual Guides & Workflows

A logical workflow is essential for efficiently diagnosing and solving synthesis problems.

G start Low Yield or Impure Product (Suspected Degradation) check_temp Was Temperature Maintained ≤ 5°C During HCl Addition? start->check_temp check_h2o Were All Reagents & Solvents Strictly Anhydrous? check_temp->check_h2o Yes high_temp Primary Cause: Thermal Degradation to Amide check_temp->high_temp No check_hcl Was HCl Stoichiometry Correct (≥ 1.1 eq)? check_h2o->check_hcl Yes wet_cond Primary Cause: Hydrolysis to Ester check_h2o->wet_cond No check_hcl->wet_cond No low_hcl Primary Cause: Incomplete Reaction check_hcl->low_hcl No solve_temp Solution: Improve Cooling Efficiency, Slow HCl Addition high_temp->solve_temp solve_h2o Solution: Use Anhydrous Reagents, Inert Atmosphere wet_cond->solve_h2o solve_hcl Solution: Verify HCl Titre, Use Slight Excess low_hcl->solve_hcl

Caption: Troubleshooting workflow for low yield.

G cluster_0 Reaction Pathways cluster_1 Degradation Pathways cluster_2 Desired Product Formation nitrile Nitrile + Methanol + HCl pinner_salt Imidate Hydrochloride (Pinner Salt) nitrile->pinner_salt Pinner Reaction (Desired Path) [0-5 °C] amide Amide + CH3Cl pinner_salt->amide Thermal Degradation (High Temp, >5 °C) ester Ester + NH4Cl pinner_salt->ester Hydrolysis (Presence of H2O) final_product Target Imidamide HCl pinner_salt->final_product Amination (+ Methylamine)

Caption: Key reaction pathways in the synthesis.

References

  • A Comparative Guide to Pinner Reaction Conditions for Imidate Synthesis. Benchchem.
  • Pinner Reaction. J&K Scientific.
  • formation of amide byproduct in Pinner reaction. Benchchem.
  • Pinner reaction. Wikipedia.
  • A Lewis acid-promoted Pinner reaction. PMC.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 2-Methoxy-N,2-dimethylpropanimidamide Hydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 2-methoxy-N,2-dimethylpropanimidamide hydrochloride .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 2-methoxy-N,2-dimethylpropanimidamide hydrochloride . This highly substituted amidine is a critical intermediate in the development of complex pharmaceuticals, notably 1[1].

Due to the steric bulk of the alpha-quaternary carbon and the extreme moisture sensitivity of the reaction intermediates, this synthesis requires precise control over environmental and stoichiometric variables. Below, we provide field-proven troubleshooting insights, self-validating protocols, and mechanistic rationales to ensure high-yield synthesis.

Part 1: Troubleshooting & FAQs

Q1: Why is the yield of my Pinner salt (methyl 2-methoxy-2-methylpropanimidate hydrochloride) so low, and why am I seeing amide byproducts? Causality: The 2[2] involves the acid-catalyzed addition of methanol to a nitrile. The target nitrile, 3[3], features a fully substituted (quaternary) alpha-carbon, which sterically hinders the nucleophilic attack of methanol. If even trace amounts of water are present, water (being less sterically demanding than methanol) will outcompete methanol and irreversibly hydrolyze the highly electrophilic protonated nitrile intermediate into 2-methoxy-2-methylpropanamide. Solution: You must use strictly anhydrous methanol (<50 ppm H₂O) and dry HCl gas. Run the reaction at lower temperatures (0–5 °C) initially to maximize HCl solubility, then slowly warm to room temperature to overcome the kinetic barrier.

Degradation A Nitrile Precursor B Protonated Nitrile Intermediate A->B HCl (g) C Imidate (Desired) B->C Anhydrous MeOH D Amide Byproduct (Degradation) B->D H2O (Moisture) C->D H2O (Hydrolysis)

Caption: Moisture-induced degradation pathway during the Pinner reaction.

Q2: During the amination step, I observe incomplete conversion of the imidate to the amidine. How can I drive this to completion? Causality: The displacement of the methoxy group by methylamine (MeNH₂) is a nucleophilic acyl substitution. Because methylamine is a gas at room temperature, its effective concentration drops rapidly in standard reflux setups, stalling the reaction. Furthermore, if ethanol is used as a solvent instead of methanol, the ethoxide can attack the methyl imidate, causing transesterification and leading to mixed, stalled byproducts[4]. Solution: Always use a sealed pressure tube or autoclave to prevent the loss of MeNH₂ gas. Maintain a strict methanolic environment (use MeNH₂ dissolved in MeOH, not EtOH) and elevate the temperature to 40 °C to overcome the steric shielding of the 2-methoxy-2-methylpropyl group.

Q3: How do I efficiently isolate the highly hygroscopic 2-methoxy-N,2-dimethylpropanimidamide hydrochloride salt? Causality: Amidine hydrochlorides possess a delocalized positive charge, making them highly polar and exceptionally hygroscopic. Aqueous workups or exposure to ambient humidity will cause the product to "oil out" as a viscous syrup rather than forming a crystalline lattice. Solution: Avoid aqueous workups entirely. Strip the reaction solvent under reduced pressure, chase with anhydrous toluene to azeotropically remove residual methanol, and crystallize directly from a minimal amount of absolute ethanol layered with methyl tert-butyl ether (MTBE).

Part 2: Experimental Protocols & Workflows

Step 1: Pinner Reaction (Synthesis of Methyl 2-methoxy-2-methylpropanimidate HCl)
  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a gas dispersion tube and a magnetic stirrer. Purge with argon.

  • Reagent Loading: Add 2-methoxy-2-methylpropanenitrile (1.0 eq) and anhydrous methanol (1.5 eq). Dilute with anhydrous diethyl ether (5 volumes) to facilitate later precipitation.

  • HCl Saturation: Cool the reaction mixture to 0 °C using an ice-salt bath. Bubble anhydrous HCl gas through the dispersion tube until the solution is saturated (approximately 2–3 hours).

  • Incubation: Seal the flask and stir at 0 °C for 12 hours, then allow it to slowly warm to 20 °C over another 12 hours.

  • Self-Validating Check: Pull a 50 µL aliquot, evaporate the solvent, and run an FT-IR. The reaction is complete when the sharp nitrile stretch (~2240 cm⁻¹) disappears and a strong imine/imidate stretch (~1650 cm⁻¹) appears.

  • Isolation: Filter the precipitated white Pinner salt under a blanket of dry nitrogen. Wash with cold, anhydrous diethyl ether and dry under high vacuum.

Step 2: Amination (Synthesis of Target Amidine)
  • Preparation: Inside a glovebox or under strict inert atmosphere, transfer the Pinner salt (1.0 eq) into a heavy-walled pressure tube.

  • Reagent Addition: Add a 33% (w/w) solution of methylamine in absolute methanol (2.0 eq).

  • Reaction: Seal the pressure tube tightly. Heat the mixture to 40 °C behind a blast shield and stir vigorously for 12 hours.

  • Self-Validating Check: Analyze an aliquot via LC-MS. The starting imidate free base has an exact mass of [M+H]⁺ = 132 m/z. The reaction is complete when the 132 m/z peak is <2% relative area, replaced by the target amidine peak at [M+H]⁺ = 131 m/z.

  • Purification: Cool the tube to 0 °C before carefully unsealing. Concentrate the mixture under reduced pressure. Chase twice with anhydrous toluene (2 x 10 mL) to remove residual methanol. Recrystallize the residue from EtOH/MTBE to yield the pure 2-methoxy-N,2-dimethylpropanimidamide hydrochloride.

SynthesisWorkflow A 2-Methoxy-2-methylpropanenitrile (Starting Material) B Methyl 2-methoxy-2-methylpropanimidate HCl (Pinner Salt) A->B Anhydrous MeOH HCl (g), 0-25°C C 2-Methoxy-N,2-dimethylpropanimidamide HCl (Target Amidine) B->C MeNH2 in MeOH 25-40°C, Sealed

Caption: Workflow for the synthesis of 2-methoxy-N,2-dimethylpropanimidamide hydrochloride.

Part 3: Data Presentation

The following table summarizes the optimization of the amination step (Step 2), demonstrating the causality between reaction conditions and product purity.

Table 1: Optimization of Amination Conditions (Imidate to Amidine Conversion)

MeNH₂ EquivalentsSolvent SystemTemp (°C)Vessel TypeTime (h)Yield (%)Major Impurity Profile
1.0Methanol20Open Reflux2445Unreacted Imidate (Stalled)
1.5Methanol25Sealed Tube1672Trace Amide (Hydrolysis)
2.0 Methanol 40 Sealed Tube 12 89 None (Optimal)
2.0Ethanol40Sealed Tube1265Ethyl Imidate (Transesterification)

Sources

Optimization

Technical Support Center: Troubleshooting Unwanted Byproducts in 2-Methoxy-N,2-dimethylpropanimidamide Hydrochloride Coupling

Welcome to the technical support center for the synthesis of 2-methoxy-N,2-dimethylpropanimidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the com...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-methoxy-N,2-dimethylpropanimidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this coupling reaction and effectively minimize the formation of unwanted byproducts. By understanding the underlying reaction mechanisms and potential pitfalls, you can optimize your synthetic route to achieve higher yields and purity.

I. Overview of the Coupling Reaction

The synthesis of 2-methoxy-N,2-dimethylpropanimidamide hydrochloride is a critical step in various pharmaceutical and chemical manufacturing processes. The desired product is typically formed through the coupling of an activated carboxylic acid derivative with an appropriate amine. However, like many chemical transformations, this reaction is susceptible to the formation of byproducts that can complicate purification and reduce overall efficiency. This guide will address the common challenges encountered during this synthesis and provide actionable solutions.

II. Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.

Question 1: I am observing a significant amount of unreacted N,O-dimethylhydroxylamine starting material. What is the likely cause?

Answer:

The presence of unreacted N,O-dimethylhydroxylamine hydrochloride suggests that the activation of your carboxylic acid starting material is incomplete or that the activated intermediate is not reacting efficiently with the amine. Several factors could be at play:

  • Inefficient Acid Activation: The choice of coupling reagent is crucial. Reagents like carbodiimides (e.g., DCC, EDC) or phosphonium salts (e.g., PyBOP) are commonly used to activate carboxylic acids.[1][2] If the activation is sluggish, the subsequent reaction with N,O-dimethylhydroxylamine will be slow, leaving it unconsumed.

  • Order of Addition: The order and timing of reagent addition are critical. Pre-activating the carboxylic acid before adding the amine can sometimes lead to the formation of a stable activated intermediate that is less reactive. Conversely, adding the coupling reagent to a mixture of the acid and amine can sometimes be more effective.[1]

  • Reaction Conditions: Low reaction temperatures can slow down the coupling rate, while excessively high temperatures might lead to the degradation of the coupling reagent or the activated intermediate.

Troubleshooting Steps:

  • Optimize the Coupling Reagent: If you are using a carbodiimide, consider adding an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) to form a more reactive OBt ester intermediate, which can minimize side reactions and improve coupling efficiency.[2]

  • Experiment with Order of Addition: Try different addition sequences. For example, add the coupling reagent to a solution of the carboxylic acid and then add the N,O-dimethylhydroxylamine hydrochloride.

  • Adjust the Temperature: Gradually increase the reaction temperature to see if it improves the conversion rate. Monitor the reaction closely for the formation of degradation products.

Question 2: My LC-MS analysis shows a byproduct with a mass corresponding to the hydrolysis of the imidoyl chloride intermediate. How can I prevent this?

Answer:

The formation of an amide byproduct through hydrolysis of the imidoyl chloride intermediate is a common issue, as imidoyl chlorides are highly sensitive to moisture.[3][4] The general reaction is: R-C(Cl)=NR' + H₂O → R-CONHR' + HCl[3]

This hydrolysis can occur at various stages of the reaction and workup.

Troubleshooting Steps:

  • Anhydrous Conditions: It is imperative to conduct the reaction under strictly anhydrous conditions.[3]

    • Use anhydrous solvents. Solvents should be freshly distilled or obtained from a sealed bottle over molecular sieves.

    • Dry all glassware thoroughly in an oven before use.

    • Run the reaction under an inert atmosphere, such as nitrogen or argon, to prevent exposure to atmospheric moisture.

  • Purification of Starting Materials: Ensure that your starting materials, including the amine and any bases used, are free from water.

Question 3: I've isolated a byproduct that I've identified as the N-methylamide corresponding to my starting carboxylic acid. What reaction pathway leads to this impurity?

Answer:

The formation of the corresponding N-methylamide is a known side reaction when using N-methoxy-N-methylamides (Weinreb amides). This can occur through a base-induced E2 elimination reaction. The base abstracts a proton from the N-methoxy group, leading to the formation of the N-methylamide anion and formaldehyde.[5]

Troubleshooting Steps:

  • Choice of Base: The strength of the base used in the reaction can significantly influence the extent of this side reaction. If possible, use a non-nucleophilic, sterically hindered base to minimize this elimination pathway.

  • Temperature Control: This elimination reaction is often more prevalent at higher temperatures. Maintaining a lower reaction temperature can help to suppress this unwanted byproduct.

  • Stoichiometry: Carefully control the stoichiometry of the base. Using a large excess of a strong base can exacerbate the problem.

Question 4: My final product is contaminated with a guanidinium byproduct. What is the source of this impurity?

Answer:

Guanidinium byproducts can form when using certain coupling reagents, particularly onium salts like HBTU or HATU. This occurs when the amine starting material directly attacks the coupling reagent instead of the activated carboxylic acid.[6] This side reaction is more likely to occur if the pre-activation of the carboxylic acid is slow or if an excess of the uronium reagent is used.[6]

Troubleshooting Steps:

  • Pre-activation Time: Ensure that the carboxylic acid is allowed sufficient time to react with the coupling reagent to form the activated intermediate before the amine is introduced.

  • Stoichiometry of Coupling Reagent: Avoid using a large excess of the coupling reagent. A slight excess (e.g., 1.1 equivalents) is often sufficient.

  • Alternative Coupling Reagents: If the problem persists, consider switching to a different class of coupling reagent, such as a carbodiimide with an additive like HOBt.

III. Frequently Asked Questions (FAQs)

Q1: What are the optimal reaction conditions to minimize byproduct formation in general?

A1: While optimal conditions are substrate-dependent, a good starting point is to use a reliable coupling reagent system like DIC/HOBt, maintain anhydrous conditions under an inert atmosphere, and control the reaction temperature.[2] Careful monitoring of the reaction progress by TLC or LC-MS is also crucial to determine the optimal reaction time and prevent the formation of degradation products.

Q2: How can I effectively purify the 2-methoxy-N,2-dimethylpropanimidamide hydrochloride from the common byproducts?

A2: Purification strategies will depend on the nature of the byproducts.

  • Aqueous Wash: Many byproducts, such as the urea byproducts from carbodiimide coupling reagents (if using water-soluble EDC), can be removed by an aqueous workup.[2]

  • Filtration: Insoluble byproducts like the urea from DCC can be removed by filtration.[2]

  • Column Chromatography: For byproducts with similar polarity to the desired product, silica gel column chromatography is often the most effective purification method.[7]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.[8]

Q3: Are there any specific analytical techniques that are particularly useful for identifying these byproducts?

A3: A combination of techniques is often necessary for unambiguous identification.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is an invaluable tool for detecting and obtaining the molecular weight of byproducts.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of unknown impurities.

  • FT-IR (Fourier-Transform Infrared) Spectroscopy: This can help to identify key functional groups present in the byproducts, such as the C=O stretch of an amide.

IV. Experimental Protocols

General Protocol for the Coupling Reaction

This protocol provides a general framework. Optimization of specific parameters may be necessary for your particular substrate.

  • To a solution of the carboxylic acid (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or THF) under an inert atmosphere, add the coupling reagent (1.1 eq) and, if applicable, an additive like HOBt (1.1 eq).

  • Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.

  • In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5 eq) in the same anhydrous solvent.

  • Add the amine solution dropwise to the activated carboxylic acid mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

V. Data Presentation

ByproductPotential CauseRecommended Solution
Unreacted Starting Amine Incomplete acid activation, slow reaction rate.Optimize coupling reagent, adjust temperature.
Hydrolyzed Imidoyl Chloride Presence of moisture.Use anhydrous conditions and an inert atmosphere.[3]
N-Methylamide Base-induced elimination from Weinreb amide.[5]Use a non-nucleophilic base, control temperature.
Guanidinium Byproduct Direct reaction of amine with onium salt coupling reagent.[6]Optimize pre-activation time, control stoichiometry.

VI. Visualization of Reaction Pathways

Below is a simplified representation of the desired reaction pathway and a common side reaction.

G Carboxylic_Acid Carboxylic Acid (R-COOH) Activated_Intermediate Activated Intermediate (e.g., O-Acylisourea) Carboxylic_Acid->Activated_Intermediate Coupling Reagent Desired_Product 2-Methoxy-N,2-dimethyl- propanimidamide Activated_Intermediate->Desired_Product + Amine Imidoyl_Chloride Imidoyl Chloride Intermediate Activated_Intermediate->Imidoyl_Chloride Side Reaction (Alternative Pathway) Amine N,O-Dimethylhydroxylamine (MeONHMe) Amine->Desired_Product Hydrolysis_Byproduct Amide Byproduct (R-CONHMe) Imidoyl_Chloride->Hydrolysis_Byproduct + H₂O Water H₂O Water->Hydrolysis_Byproduct

Caption: Desired coupling pathway and a common byproduct formation route.

VII. References

  • Imidoyl chloride - Grokipedia. (n.d.). Retrieved from

  • Mechanism of hydrolysis of imidoyl chlorides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved from

  • Imidoyl chloride - Wikipedia. (n.d.). Retrieved from

  • A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. (n.d.). Retrieved from

  • Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination | American Pharmaceutical Review. (2014, February 20). Retrieved from

  • Peptide Coupling Reagents, More than a Letter Soup. (2011, August 26). Retrieved from

  • Coupling Reagents - Aapptec Peptides. (n.d.). Retrieved from

  • n-methoxy-n-methylamides. (n.d.). Retrieved from

  • CN101445466A - Method for purifying 2, 2-dimethyl-cyclopropane carboxamide produced by biocatalytic method - Google Patents. (n.d.). Retrieved from

Sources

Troubleshooting

Technical Support Center: HPLC Method Development for 2-methoxy-N,2-dimethylpropanimidamide hydrochloride

Welcome to the Technical Support Center. As Senior Application Scientists, we have designed this guide to provide you with expert, field-proven insights for developing and optimizing a robust HPLC method for 2-methoxy-N,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we have designed this guide to provide you with expert, field-proven insights for developing and optimizing a robust HPLC method for 2-methoxy-N,2-dimethylpropanimidamide hydrochloride. This document moves beyond simple protocols to explain the scientific reasoning behind each step, ensuring you can build a self-validating and reliable analytical method.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical properties of 2-methoxy-N,2-dimethylpropanimidamide hydrochloride that will influence HPLC method development?

A1: Understanding the analyte is the critical first step. The key properties are:

  • Basic Nature: As a hydrochloride salt, the molecule contains a basic functional group (the imidamide). This makes its charge state highly dependent on the mobile phase pH. At a pH below its pKa, it will be protonated (positively charged), which can lead to strong interactions with the stationary phase.

  • Polarity: The presence of oxygen and nitrogen atoms, along with its relatively small size, classifies it as a polar compound. This suggests it may have weak retention on traditional non-polar stationary phases like C18 under highly organic conditions.[1][2]

  • Potential for Silanol Interaction: The protonated basic analyte can interact ionically with deprotonated (anionic) silanol groups on the surface of silica-based HPLC columns, a primary cause of peak tailing.[3][4]

Q2: What is the best type of HPLC column to start with for this compound?

A2: For a polar basic compound, a standard C18 column may provide insufficient retention or poor peak shape. A better starting point would be one of the following:

  • Polar-Embedded C18 Column: These columns have a polar group (like an amide) embedded near the base of the C18 chain.[5] This modification makes the surface more "wettable," preventing phase collapse in highly aqueous mobile phases and offering alternative selectivity for polar compounds.[6]

  • "Aqueous" C18 Column: These are specifically designed for use with up to 100% aqueous mobile phases, which are often necessary to retain highly polar analytes.[1]

  • Hydrophilic Interaction Liquid Chromatography (HILIC) Column: If the compound is extremely polar and shows no retention on reversed-phase columns, HILIC is an excellent alternative.[7] HILIC columns use a polar stationary phase with a mobile phase rich in organic solvent.

Q3: Why is controlling the mobile phase pH so critical for this analysis?

A3: Mobile phase pH is arguably the most powerful tool for controlling the retention and peak shape of ionizable compounds like this one.[8]

  • Controlling Ionization: By setting the pH at least 1-2 units below the analyte's pKa, you ensure it exists predominantly in a single, protonated form. This leads to consistent and reproducible retention times.[9][10] A pH in the range of 2.5 to 3.5 is often an ideal starting point for basic compounds.[11]

  • Suppressing Silanol Interactions: At low pH, the acidic silanol groups on the silica surface are protonated (neutral), which minimizes the strong ionic interactions that cause peak tailing.[4][12]

Systematic HPLC Method Development Guide

A systematic approach to method development saves time and leads to a more robust final method. The following workflow outlines the key stages and decisions.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation Analyte 1. Analyte Characterization (Polar, Basic Hydrochloride) Column 2. Column Selection (e.g., Polar-Embedded C18) Analyte->Column Mobile 3. Mobile Phase Screening (ACN vs. MeOH, pH 2.7 Buffer) Column->Mobile Detection 4. Detection Wavelength (Scan for UV λmax) Mobile->Detection Gradient 5. Gradient Optimization (Adjust slope for resolution) Detection->Gradient FlowTemp 6. Flow Rate & Temperature (Fine-tune efficiency & selectivity) Gradient->FlowTemp Buffer 7. Buffer Concentration (10-25 mM for peak shape) FlowTemp->Buffer SystemSuit 8. System Suitability (Tailing < 1.5, Plate Count, RSD%) Buffer->SystemSuit Validation 9. Full Validation (ICH Q2) (Accuracy, Precision, Linearity, etc.) SystemSuit->Validation G cluster_peakshape Peak Shape Issues cluster_retention Retention Time Issues cluster_baseline Baseline Issues Problem Chromatographic Problem Tailing Peak Tailing (Asymmetry > 1.2) Problem->Tailing Fronting Peak Fronting (Asymmetry < 0.8) Problem->Fronting Drift Drifting RT Problem->Drift NoRetention No/Poor Retention Problem->NoRetention Noise High Noise / Spikes Problem->Noise DriftB Baseline Drift (Gradient) Problem->DriftB Tailing_Sol1 Cause: Silanol Interaction Solution: Lower pH (2.5-3.0) or add competing base (TEA - use with caution). Tailing->Tailing_Sol1 Tailing_Sol2 Cause: Column Overload Solution: Reduce injection volume or sample concentration. Tailing->Tailing_Sol2 Fronting_Sol1 Cause: Sample solvent stronger than mobile phase Solution: Dissolve sample in initial mobile phase. Fronting->Fronting_Sol1 Drift_Sol1 Cause: Poor column equilibration Solution: Equilibrate for 10-15 column volumes. Drift->Drift_Sol1 Drift_Sol2 Cause: Inconsistent mobile phase prep / Pump issue Solution: Prepare fresh mobile phase daily; check pump for leaks. Drift->Drift_Sol2 NoRetention_Sol1 Cause: Analyte too polar for RP Solution: Decrease %B, use a polar-embedded or HILIC column. NoRetention->NoRetention_Sol1 Noise_Sol1 Cause: Air bubbles / Dirty flow cell Solution: Degas mobile phase thoroughly; flush system. Noise->Noise_Sol1 DriftB_Sol1 Cause: Mismatched UV absorbance of mobile phases Solution: Add small amount of modifier (e.g., TFA) to both A and B. DriftB->DriftB_Sol1

Sources

Optimization

Overcoming steric hindrance in 2-methoxy-N,2-dimethylpropanimidamide hydrochloride reactions

Welcome to the Technical Support Center for 2-methoxy-N,2-dimethylpropanimidamide hydrochloride [CAS: 2060021-59-0]. As a Senior Application Scientist, I frequently consult with drug development professionals struggling...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-methoxy-N,2-dimethylpropanimidamide hydrochloride [CAS: 2060021-59-0].

As a Senior Application Scientist, I frequently consult with drug development professionals struggling to functionalize this specific amidine scaffold. The challenge is structural: the combination of a fully substituted (quaternary) α -carbon—bearing two methyls and a methoxy group—alongside an N-methylated amidine nitrogen creates a formidable steric shield. This bulk severely restricts the trajectory of incoming electrophiles, leading to sluggish kinetics, poor conversions, and competing side reactions.

This guide bypasses generic advice, offering field-proven, mechanistically grounded solutions to force these sterically congested reactions to completion.

The Causality of Steric Clash: Mechanistic Insights

To solve low-yield issues, we must first understand the physics of the failure. In standard condensation or alkylation reactions, the nucleophilic amidine nitrogen must approach the electrophile at a specific angle (the Bürgi-Dunitz trajectory). The bulky 2-methoxy-2-methylpropyl group physically blocks this approach vector.

Consequently, the activation energy ( Ea​ ) required to reach the transition state is exceptionally high. If we merely increase the temperature to overcome this Ea​ , we often trigger thermal degradation of the amidine before the product forms. Therefore, our strategy must rely on lowering the activation energy via electrophile hyper-activation or delivering energy instantaneously without prolonged thermal stress [1].

Mechanism Amidine Hindered Amidine (Nucleophile) Intermediate Activated Complex (Lowered Ea) Amidine->Intermediate Nucleophilic Attack (Overcomes Sterics) Electrophile Carbonyl Compound (Electrophile) LewisAcid TiCl4 Activation Electrophile->LewisAcid Coordination LewisAcid->Intermediate Product Condensation Product Intermediate->Product -H2O / -HCl

TiCl4-mediated activation pathway lowering the activation energy barrier.

Empirical Data: Optimization Matrix

The following table summarizes quantitative benchmarking data for the condensation of 2-methoxy-N,2-dimethylpropanimidamide with a standard aryl ketone. Notice how strategic interventions drastically alter the reaction outcome.

Reaction ConditionAdditive / CatalystTemp (°C)TimeYield (%)Self-Validating Observation
Standard ThermalNone8024h< 15%Extensive starting material recovery.
Lewis Acid Catalysis TiCl₄ (1.2 eq)255h68% Deep yellow/orange color upon TiCl₄ addition.
Microwave Irradiation None12015m75% Clean conversion; no tar/degradation visible.
Hindered Base 2,6-Lutidine (2.0 eq)8012h82% Absence of base-alkylation side products on LC-MS.

Validated Workflows & Protocols

Workflow A: TiCl₄-Mediated Condensation (Overcoming Electrophilic Resistance)

When reacting this hindered amidine with ketones or aldehydes to form heterocycles, standard acid catalysis is insufficient. Titanium tetrachloride (TiCl₄) strongly coordinates to the carbonyl oxygen, drawing electron density away from the carbon and making it hyper-electrophilic [1].

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon.

  • Freebasing: Suspend 2-methoxy-N,2-dimethylpropanimidamide hydrochloride (1.0 eq, 10 mmol) in anhydrous DCM (20 mL). Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) dropwise at 0 °C.

    • Self-Validation Check: The cloudy suspension will transition to a clear solution as the hydrochloride salt is neutralized to the free amidine.

  • Activation: In a separate flame-dried flask, dissolve the ketone/aldehyde (1.1 eq) in DCM (10 mL) and cool to -78 °C. Slowly add TiCl₄ (1.2 eq, 1.0 M in DCM).

    • Self-Validation Check: A distinct color shift (usually to deep yellow or orange) confirms successful Lewis acid-carbonyl coordination.

  • Coupling: Transfer the activated electrophile solution to the freebased amidine solution via cannula over 10 minutes.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 5 hours. Monitor consumption of the amidine via LC-MS.

  • Quench & Workup: Carefully quench with saturated aqueous NaHCO₃ (20 mL) at 0 °C. Filter the resulting biphasic mixture through a pad of Celite to remove the precipitated titanium dioxide (TiO₂) salts. Extract the aqueous layer with DCM, dry over Na₂SO₄, and concentrate.

Workflow B: Microwave-Assisted N-Alkylation

For N-alkylation reactions where Lewis acids are incompatible, microwave irradiation provides the rapid, intense energy required to push the molecules over the steric activation barrier before thermal decomposition pathways can dominate [3].

Step-by-Step Methodology:

  • Load the amidine hydrochloride (1.0 eq), alkyl halide (1.5 eq), and anhydrous K₂CO₃ (3.0 eq) into a microwave-safe vial.

  • Add a 50:50 mixture of Water/DME (dimethoxyethane) as the solvent system. Note: The aqueous biphasic system enhances microwave energy absorption and facilitates the dissolution of inorganic salts.

  • Seal the vial and irradiate at 120 °C for 15 minutes.

  • Self-Validation Check: Post-reaction TLC should show a clean, single new spot with a higher Rf value than the highly polar starting amidine.

Troubleshooting Logic & FAQs

Troubleshooting Start Low Yield / No Conversion BaseCheck Is the base acting as a nucleophile? Start->BaseCheck BaseFix Use 2,6-Lutidine or Proton Sponge BaseCheck->BaseFix Yes (Side products seen) EaCheck Is activation energy too high? BaseCheck->EaCheck No (Recovered SM) EaFix Apply Microwave Irradiation (120°C) EaCheck->EaFix Yes (Thermal degradation) ElecCheck Is the electrophile too weak? EaCheck->ElecCheck No ElecFix Activate with TiCl4 or use Isocyanates ElecCheck->ElecFix Yes

Logical troubleshooting workflow for hindered amidine reactions.

Frequently Asked Questions

Q1: Why does my alkylation reaction yield predominantly the quaternized base instead of the N-alkylated amidine? A1: Standard organic bases like triethylamine (TEA) or pyridine are significantly less sterically hindered than 2-methoxy-N,2-dimethylpropanimidamide. Because nucleophilicity is highly sensitive to steric bulk, your base is outcompeting your amidine for the electrophile. Solution: Switch to a non-nucleophilic, highly hindered base such as 2,6-lutidine or Proton Sponge (1,8-bis(dimethylamino)naphthalene) [2]. These bases can deprotonate the amidine without participating in unwanted alkylation side reactions.

Q2: Can I use standard coupling reagents (e.g., HATU, EDC) for N-acylation of this compound? A2: Usually, no. Due to the extreme steric bulk of the α -methoxy-isobutyryl group, standard O-acylisourea intermediates formed by EDC or HATU fail to undergo nucleophilic attack by this specific amidine. Solution: Bypass standard coupling agents. Convert your carboxylic acid to a highly reactive isocyanate or an acyl chloride [4]. Isocyanates are particularly effective for coupling with sterically hindered amines and amidines because their linear geometry minimizes steric clash during the initial nucleophilic attack.

Q3: I am losing my product during aqueous workup. Why? A3: The 2-methoxy-N,2-dimethylpropanimidamide moiety is highly polar and possesses significant water solubility, especially if it remains partially protonated. Solution: Ensure the aqueous phase is adjusted to pH > 10 using 1M NaOH before extraction to guarantee the amidine is fully freebased. Extract with a moderately polar organic solvent like ethyl acetate or a 9:1 DCM/Isopropanol mixture rather than pure DCM or hexanes.

References

  • Synthesis of sterically hindered enamides via a Ti-mediated condensation of amides with aldehydes and ketones. Chemical Communications (RSC Publishing). 1

  • Overcoming steric hindrance in reactions involving the 4-anilinopiperidine core. Benchchem. 2

  • Initiator™ - Stepbio. Stepbio. 3

  • The Synthesis of Sterically Hindered Amides. CHIMIA. 4

Sources

Reference Data & Comparative Studies

Validation

Comparative Profiling of 2-Methoxy-N,2-dimethylpropanimidamide Hydrochloride Against N-Methoxyamidine Prodrugs

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter a critical semantic and structural ambiguity: the term "methoxy-amidine." In medicinal chemistry, this nomenclature can refer to two...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter a critical semantic and structural ambiguity: the term "methoxy-amidine." In medicinal chemistry, this nomenclature can refer to two fundamentally different chemical classes with diametrically opposed applications.

This guide provides an objective, data-driven comparison between aliphatic ether-amidines —specifically the highly hindered building block 2-methoxy-N,2-dimethylpropanimidamide hydrochloride [1][2]—and N-methoxyamidines (O-methyl amidoximes), which are heavily utilized as oral prodrugs (e.g., Pafuramidine/DB289)[3][4].

Structural and Mechanistic Divergence

To deploy these compounds effectively, one must understand the causality behind their physicochemical behavior. The exact position of the methoxy group dictates the molecule's electronic distribution and steric profile.

  • Aliphatic Ether-Amidines (2-methoxy-N,2-dimethylpropanimidamide HCl): In this molecule (SMILES: CC(C)(OC)C(NC)=N.[H]Cl), the methoxy group is attached to the α -carbon relative to the amidine. The presence of a gem-dimethyl group creates a quaternary carbon center. This massive steric bulk shields both the ether oxygen and the amidine core. Because the oxygen is not conjugated with the nitrogen lone pairs, the amidine retains its characteristic high basicity (pKa ~11) and acts as a stable, positively charged pharmacophore for binding acidic pockets (e.g., aspartate/glutamate residues in proteases).

  • N-Methoxyamidines (O-methyl amidoximes): In compounds like DB289, the methoxy group is bonded directly to the amidine nitrogen ( C=N−O−CH3​ ). The highly electronegative oxygen withdraws electron density and causes lone-pair repulsion, drastically lowering the pKa to ~5.0. This renders the molecule neutral at physiological pH (7.4), allowing it to cross the lipid bilayer of the gut. Once systemic, hepatic enzymes cleave the N-O bond to release the active, highly basic amidine[5].

StructuralLogic Root Methoxy-Amidine Chemical Space Aliphatic Aliphatic Ether-Amidines (e.g., 2-methoxy-N,2-dimethyl...) Root->Aliphatic Methoxy on Carbon Aromatic N-Methoxyamidines (O-methyl amidoximes) Root->Aromatic Methoxy on Nitrogen Prop1 High Basicity (pKa > 10) Protonated at pH 7.4 Aliphatic->Prop1 Preserved Resonance Prop2 Low Basicity (pKa < 6) Neutral at pH 7.4 Aromatic->Prop2 Electronegative N-O App1 Target-Binding Motif (Sterically Hindered & Stable) Prop1->App1 App2 Oral Prodrug Strategy (Enzymatically Labile) Prop2->App2

Caption: Structural and functional divergence of methoxy-amidine classes.

Physicochemical & Pharmacokinetic Comparison

The table below summarizes the quantitative differences between the stable building block and a standard N-methoxyamidine prodrug intermediate.

Property2-Methoxy-N,2-dimethylpropanimidamide HClDB289 (Pafuramidine)Causality / Impact
CAS Number 2060021-59-0186826-86-8Identification standard.
Molecular Weight 166.65 g/mol (HCl salt)376.41 g/mol Aliphatic building block vs. full API.
Measured pKa ~ 11.2 (Amidine)~ 5.1 (N-methoxyamidine)N-O bond in DB289 suppresses protonation.
Charge at pH 7.4 Cationic (+1)Neutral (0)Dictates oral bioavailability vs. target binding.
Hepatic Clearance Low ( CLint​ < 10 µL/min/mg)High ( CLint​ > 100 µL/min/mg)Gem-dimethyl steric shielding prevents degradation.
Primary Function Stable Target-Binding PharmacophoreTransient Oral Prodrug CarrierDetermines phase of use in drug development.

Experimental Methodologies

To objectively validate the differences between these two classes, we rely on self-validating experimental systems. The following protocols ensure that the observed data is an artifact-free reflection of the molecules' intrinsic properties.

Protocol A: Self-Validating Potentiometric pKa Determination

To prove the electronic impact of the methoxy group's position, pKa must be measured accurately. We use a dual-direction potentiometric titration. By titrating from pH 2 to 12 and reversing back to pH 2, the overlap (lack of hysteresis) self-validates that the compound did not degrade during the assay, confirming a true thermodynamic equilibrium.

  • Preparation: Dissolve 1.0 mg of 2-methoxy-N,2-dimethylpropanimidamide HCl in 10 mL of 0.15 M KCl (to maintain constant ionic strength).

  • Acidification: Lower the pH to 2.0 using standardized 0.5 M HCl.

  • Forward Titration: Titrate with standardized 0.5 M KOH in 0.05 mL increments under an argon atmosphere (to prevent CO2​ absorption) until pH 12.0 is reached.

  • Reverse Titration: Immediately titrate back to pH 2.0 using 0.5 M HCl.

  • Analysis: Calculate the pKa from the inflection point of the Bjerrum plot. Expected Result: A single sharp inflection at ~11.2 for the aliphatic ether-amidine, compared to ~5.1 for N-methoxyamidines.

Protocol B: In Vitro Hepatic Microsomal Stability Assay

To validate the steric protection afforded by the gem-dimethyl groups against enzymatic degradation (compared to the designed lability of N-methoxyamidines), we utilize Human Liver Microsomes (HLM). The inclusion of Verapamil (a known high-clearance compound) self-validates the assay by proving the microsomes are enzymatically active.

  • Incubation Mix: Combine 1 µM of test compound (2-methoxy-N,2-dimethylpropanimidamide or DB289) with 1 mg/mL HLM in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Equilibration: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Add 1 mM NADPH to initiate cytochrome P450-mediated metabolism.

  • Sampling & Quenching: At t=0,15,30,45,and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (IS). The organic solvent instantly denatures the enzymes, quenching the reaction.

  • Centrifugation: Spin at 4,000 rpm for 15 minutes at 4°C to pellet precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound and calculate the intrinsic clearance ( CLint​ ).

AssayWorkflow Step1 1. Substrate Incubation 1 µM Compound + HLM (1 mg/mL) Step2 2. Reaction Initiation Add 1 mM NADPH at 37°C Step1->Step2 Step3 3. Time-Course Sampling 0, 15, 30, 45, 60 min aliquots Step2->Step3 Step4 4. Reaction Quenching Ice-cold Acetonitrile + IS Step3->Step4 Step5 5. LC-MS/MS Quantification Calculate Intrinsic Clearance (CLint) Step4->Step5

Caption: Workflow for assessing microsomal stability and prodrug conversion.

Strategic Application in Drug Development

When designing a novel therapeutic, the choice between these motifs is binary and depends entirely on the pharmacokinetic goal:

  • Use 2-methoxy-N,2-dimethylpropanimidamide when you need to build a permanent, highly basic interaction point into your API. The gem-dimethyl groups act as a steric shield, preventing cytochrome P450 enzymes from accessing the ether oxygen (blocking O-demethylation) or the amidine carbon. This makes it an exceptionally stable building block for kinase inhibitors or serine protease inhibitors.

  • Use N-methoxyamidines when your API already contains a highly basic amidine that prevents oral absorption. By converting the amidine to an O-methyl amidoxime, you temporarily mask the basicity. Once absorbed, the N-O bond is rapidly cleaved by hepatic CYP4F enzymes and cytochrome b5 reductase, releasing the active drug[4][6].

References

  • MolPort. "2-methoxy-N,2-dimethylpropanimidamide hydrochloride". MolPort Chemical Database. URL:[Link]

  • Ismail, M. A., et al. "Synthesis of deuterium‐labelled 2,5‐Bis(4‐amidinophenyl)furan, 2,5‐Bis[4‐(methoxyamidino)phenyl]furan, and 2,7‐diamidinocarbazole". Journal of Labelled Compounds and Radiopharmaceuticals, 2006. URL: [Link]

  • Wang, M. Z., et al. "Characterizing the fragmentation of 2,5-bis (4-amidinophenyl)furan-bis-O-methylamidoxime and selected metabolites using ion trap mass spectrometry". Rapid Communications in Mass Spectrometry, 2004. URL:[Link]

Sources

Comparative

A Comparative Guide to Quality Control Standards for 2-methoxy-N,2-dimethylpropanimidamide hydrochloride Batches

Introduction: The Imperative for Rigorous Quality Control In the landscape of pharmaceutical development, the active pharmaceutical ingredient (API) is the cornerstone of a safe and efficacious drug product. For a molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Rigorous Quality Control

In the landscape of pharmaceutical development, the active pharmaceutical ingredient (API) is the cornerstone of a safe and efficacious drug product. For a molecule such as 2-methoxy-N,2-dimethylpropanimidamide hydrochloride, a compound with potential applications in sophisticated chemical synthesis, ensuring its quality is not merely a matter of regulatory compliance but a fundamental prerequisite for reproducible research and the integrity of downstream applications. This guide provides a comprehensive framework for establishing robust quality control (QC) standards for batches of this API. We will delve into a comparative analysis of orthogonal analytical techniques, underpinned by the principles of the International Council for Harmonisation (ICH) guidelines, to ensure a holistic and scientifically sound approach to batch release.

The quality of any given batch of 2-methoxy-N,2-dimethylpropanimidamide hydrochloride is defined by a triad of critical attributes: its identity (confirmation of the correct molecular structure), its strength (the amount of the desired compound), and its purity (the absence of harmful levels of impurities). This guide will elucidate the experimental methodologies and validation principles necessary to ascertain these attributes with a high degree of confidence.

I. Identification: Unambiguous Confirmation of Molecular Structure

The first step in the quality control of any API batch is the unequivocal confirmation of its identity. For 2-methoxy-N,2-dimethylpropanimidamide hydrochloride, a multi-pronged approach employing spectroscopic techniques is recommended to provide orthogonal data points, thus ensuring a high degree of certainty.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy provides the most definitive structural information. Both ¹H and ¹³C NMR should be employed.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the 2-methoxy-N,2-dimethylpropanimidamide hydrochloride batch sample in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-32 (to ensure adequate signal-to-noise).

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Number of Scans: 1024 or more (due to the lower natural abundance of ¹³C).

    • Relaxation Delay: 2-5 seconds.

  • Data Analysis: The acquired spectra should be compared against a fully characterized reference standard. The chemical shifts, signal multiplicities, and integration values of the sample must be consistent with the reference standard.

Causality Behind Experimental Choices: The use of a high-field NMR provides better signal dispersion, which is crucial for resolving complex spin systems and accurately assigning protons and carbons. The choice of deuterated solvent is critical; D₂O is a good choice for hydrochloride salts as it will exchange with any labile protons, which can simplify the spectrum.

B. Fourier-Transform Infrared (FTIR) Spectroscopy: A Fingerprint of Functional Groups

FTIR provides a rapid and reliable method for confirming the presence of key functional groups and serves as a molecular "fingerprint."

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory or as a potassium bromide (KBr) pellet.

  • Instrumentation: A Fourier-Transform Infrared Spectrometer.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: The sample spectrum should be overlaid with that of a reference standard. Key characteristic absorption bands, such as those for N-H, C=N, C-O, and C-H bonds, should be present at the same wavenumbers.

II. Assay: Quantifying the Active Pharmaceutical Ingredient

The assay determines the exact amount of 2-methoxy-N,2-dimethylpropanimidamide hydrochloride in the batch, ensuring its potency. Here, we compare a classic titrimetric method with a modern chromatographic approach.

Method 1: Non-Aqueous Potentiometric Titration

This method is a robust and cost-effective technique for the assay of hydrochloride salts of organic bases.[1][2][3][4]

Experimental Protocol: Non-Aqueous Potentiometric Titration

  • Titrant Preparation and Standardization: Prepare a 0.1 M solution of perchloric acid in glacial acetic acid. Standardize the titrant against a primary standard, such as potassium hydrogen phthalate.

  • Sample Preparation: Accurately weigh approximately 300 mg of the 2-methoxy-N,2-dimethylpropanimidamide hydrochloride sample and dissolve it in 50 mL of glacial acetic acid. Add 5 mL of acetic anhydride.

  • Titration: Titrate the sample solution with the standardized 0.1 M perchloric acid, monitoring the endpoint potentiometrically using a suitable electrode system (e.g., a glass electrode and a reference electrode).

  • Calculation: The percentage assay is calculated based on the volume of titrant consumed to reach the equivalence point.

Causality Behind Experimental Choices: A non-aqueous solvent like glacial acetic acid is used because it allows the weakly basic amidine to exhibit sufficient basicity to be titrated with a strong acid like perchloric acid. Acetic anhydride is added to remove any water present, which could interfere with the titration. Potentiometric endpoint detection provides a more objective and accurate determination of the equivalence point compared to colorimetric indicators.

Method 2: High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC offers high specificity and is a stability-indicating method, meaning it can separate the API from its degradation products.[5][6][7][8]

Experimental Protocol: HPLC-UV

  • Mobile Phase Preparation: A suitable mobile phase could be a mixture of a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) and acetonitrile in a ratio of 70:30 (v/v).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by the UV maximum of the compound (e.g., 220 nm).

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a standard solution of 2-methoxy-N,2-dimethylpropanimidamide hydrochloride reference standard at a known concentration (e.g., 0.5 mg/mL) in the mobile phase.

    • Sample Solution: Prepare a sample solution of the batch at the same concentration as the standard solution in the mobile phase.

  • System Suitability: Inject the standard solution multiple times to ensure the system is performing adequately (e.g., check for retention time reproducibility, peak area precision, and tailing factor).

  • Quantification: Inject the standard and sample solutions and calculate the assay based on the peak area comparison.

Causality Behind Experimental Choices: A C18 column is a versatile reversed-phase column suitable for a wide range of organic molecules. The acidic mobile phase ensures that the amine-containing molecule is in its protonated form, leading to better peak shape. The use of a buffer maintains a constant pH, which is crucial for reproducible retention times.

Comparison of Assay Methods
Parameter Non-Aqueous Potentiometric Titration HPLC-UV
Specificity Lower (titrates total basicity)High (separates API from impurities)
Precision Good (RSD < 1.0%)Excellent (RSD < 0.5%)
Accuracy GoodExcellent
Linearity & Range Typically 80-120% of the theoretical amountWide linear range
Robustness Generally robustCan be sensitive to mobile phase pH and composition
Cost & Complexity Lower cost, simpler instrumentationHigher cost, more complex instrumentation
Stability-Indicating NoYes

III. Purity: Control of Impurities

Impurities in an API can arise from the manufacturing process (process-related impurities) or from the degradation of the API over time (degradation products). The ICH Q3A(R2) guideline provides a framework for the control of impurities in new drug substances.[9][10][11][12]

Potential Impurities

Based on the structure of 2-methoxy-N,2-dimethylpropanimidamide hydrochloride, potential impurities could include:

  • Starting materials and intermediates: Unreacted precursors from the synthesis.

  • By-products: Resulting from side reactions during synthesis.

  • Degradation products: Formed due to hydrolysis, oxidation, or other degradation pathways.

A hypothetical list of potential impurities is presented below:

Impurity Potential Origin Recommended Analytical Method
Impurity A: 2-methoxy-N-methylpropanamideHydrolysis of the imidamideHPLC-UV, GC-MS
Impurity B: N,2-dimethylpropanimidamideIncomplete methoxylationHPLC-UV, LC-MS
Impurity C: Starting material XUnreacted starting materialHPLC-UV, GC-MS
Impurity D: Dimeric by-productSide reaction during synthesisHPLC-UV, LC-MS
Analytical Methods for Purity

The same HPLC-UV method developed for the assay can be validated for the quantification of impurities. The method should be demonstrated to be specific for all known impurities and the API.

Validation of the Purity Method:

The analytical method for purity must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability.[13][14][15][16][17] Key validation parameters include:

  • Specificity: The ability to detect and quantify impurities in the presence of the API and other potential components. This is often demonstrated through forced degradation studies.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the impurity over a given range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

IV. Overall Quality Control Workflow and Batch Release

The following diagram illustrates a typical workflow for the quality control and release of a batch of 2-methoxy-N,2-dimethylpropanimidamide hydrochloride.

QC_Workflow cluster_0 Batch Sampling & Initial Checks cluster_1 Identification cluster_2 Assay & Purity cluster_3 Decision cluster_4 Final Disposition Start Receive Batch Sample Appearance Appearance & Description Start->Appearance Solubility Solubility Test Appearance->Solubility NMR NMR Spectroscopy (¹H and ¹³C) Solubility->NMR FTIR FTIR Spectroscopy Solubility->FTIR HPLC HPLC-UV (Assay & Impurities) NMR->HPLC FTIR->HPLC Titration Potentiometric Titration (Assay Confirmation) HPLC->Titration Orthogonal Check Decision All Specifications Met? Titration->Decision Release Batch Release Decision->Release Yes Reject Batch Rejection Decision->Reject No

Caption: Quality Control Workflow for Batch Release.

V. Conclusion: A Commitment to Quality

The quality control standards outlined in this guide provide a robust framework for ensuring the identity, strength, and purity of 2-methoxy-N,2-dimethylpropanimidamide hydrochloride batches. By employing a combination of orthogonal analytical techniques and adhering to the principles of method validation as prescribed by ICH guidelines, researchers, scientists, and drug development professionals can have a high degree of confidence in the quality of this critical API. This commitment to scientific integrity and rigorous quality control is paramount for the successful advancement of research and development programs.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Bye, R. (2002). Theoretical and Practical Considerations of the Newer Methods of the European Pharmacopeia for the Assay of Halide Salts of Organic Bases. Scientia Pharmaceutica, 70(2), 129-133.
  • International Journal of Research and Review. (2023).
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Slideshare. (n.d.).
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1) - Part II.
  • Lejan Team. (n.d.). IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2).
  • U.S. Food and Drug Administration. (2008). Guidance for Industry: Q3A Impurities in New Drug Substances. [Link]

  • SynThink. (2024). ICH Q3A vs Q3B: API and Drug Product Impurity Guidelines Explained.
  • PubMed. (2014). [Alkalimetric titrations of salts of organic bases in the Pharmacopoeia].
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).
  • Request PDF. (n.d.). [Alkalimetric titrations of salts of organic bases in the Pharmacopoeia].
  • ICH Q3 Guidelines. (n.d.).
  • Analytical Chemistry. (n.d.). Potentiometric Titration of Salts of Organic Bases in Acetic Acid.
  • PubChem. (n.d.). 2-Methoxy-N,N-dimethylpropanamide. [Link]

  • Benchchem. (n.d.). Spectroscopic Validation of N-(2-Methoxy-2-methylpropyl)
  • Benchchem. (n.d.). Spectroscopic Analysis of N-(2-Methoxy-2-methylpropyl)formamide: A Technical Overview.
  • 2D NMR FOR THE CHEMIST. (n.d.).
  • Chromatography Forum. (2004). Amine hydrochloride in HPLC.
  • Benchchem. (2026).
  • Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (n.d.).
  • SIELC. (2009).
  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis of related substances of Tramadol hydrochloride.
  • Waters. (n.d.).
  • International Journal of Pharmaceutical Sciences Review and Research. (2014).
  • Royal Society of Chemistry. (2024). Titrating sodium hydroxide with hydrochloric acid.
  • Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. (n.d.).
  • Der Pharma Chemica. (n.d.). Identification of Impurities and Improved the Synthesis of Lacosamide.
  • The Royal Society of Chemistry. (2012). A Weinreb Approach to the Synthesis of Trifluoromethylketones.
  • Benchchem. (n.d.). Applications of N-(2-Methoxy-2-methylpropyl)formamide in Organic Chemistry.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-methoxy-N,2-dimethylpropanimidamide hydrochloride

As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work safely and effectively. The proper management of chemical waste is not merely a regulatory hurdle; it...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work safely and effectively. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science that protects researchers, the wider community, and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-methoxy-N,2-dimethylpropanimidamide hydrochloride, grounding each recommendation in established safety principles and regulatory standards.

Section 1: Hazard Profile and Risk Assessment

Understanding the intrinsic properties of a chemical is the first step toward managing its risks. 2-methoxy-N,2-dimethylpropanimidamide hydrochloride (CAS No: 2094608-81-6) is a research chemical for which comprehensive toxicological data may be limited.[1] Therefore, it must be handled with the assumption that it is hazardous.

Based on available Safety Data Sheets (SDS) for this compound and structurally related chemicals, the primary hazards are well-defined.[1][2] These hazards are the direct drivers for the stringent disposal protocols outlined in this guide. The causality is clear: preventing exposure to these hazards during disposal is paramount.

Table 1: GHS Hazard Classifications for 2-methoxy-N,2-dimethylpropanimidamide hydrochloride

Hazard Class Hazard Code Signal Word Hazard Statement Source
Skin Irritation H315 Warning Causes skin irritation. [1]
Eye Irritation H319 Warning Causes serious eye irritation. [1][2]

| Specific Target Organ Toxicity (Single Exposure) | H336 | Warning | May cause drowsiness or dizziness. |[1] |

Furthermore, upon thermal decomposition, this compound may release irritating and toxic gases, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen chloride.[3][4] This potential for hazardous byproducts reinforces the need to avoid incineration outside of a licensed facility and to prevent its inclusion in general waste streams.

Section 2: Pre-Disposal Handling and Storage

Proper disposal begins long before the waste container leaves the laboratory. It starts with meticulous handling and segregation at the point of generation.

Mandatory Personal Protective Equipment (PPE)

To mitigate the risks of exposure, the following PPE must be worn at all times when handling 2-methoxy-N,2-dimethylpropanimidamide hydrochloride waste:

  • Eye Protection: Safety glasses with side shields or tightly sealed safety goggles are required.[5] If there is a splash risk, a face shield should be worn in addition to goggles.[2]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling.[2][5]

  • Body Protection: A standard laboratory coat is required to protect against skin contact.[2]

  • Ventilation: All handling of open containers of this chemical, including waste consolidation, must be performed in a certified chemical fume hood to prevent inhalation of any vapors or aerosols.[2][5]

Waste Segregation and Compatibility

Segregation is a critical, non-negotiable step in laboratory safety. Incompatible wastes, if mixed, can result in violent chemical reactions, fire, or the generation of toxic gases.

  • Do: Collect waste 2-methoxy-N,2-dimethylpropanimidamide hydrochloride in a dedicated hazardous waste container labeled for halogenated organic waste.

  • Do NOT: Mix this waste with strong oxidizing agents, strong acids, or strong bases.[6][7] While specific reactivity data for this compound is scarce, this is a prudent measure based on the general reactivity of amidine and hydrochloride salt compounds.

Container Selection and Labeling

All hazardous waste must be accumulated in appropriate, sealed containers pending pickup by a certified disposal service.[8][9]

  • Container Choice: Use a leak-proof container made of a compatible material (e.g., glass or high-density polyethylene) with a tightly fitting screw cap.[9]

  • Reuse with Caution: Empty reagent bottles may be reused for waste, but the original label must be completely removed or defaced to prevent confusion.[8][9]

  • Labeling: The waste container must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name ("2-methoxy-N,2-dimethylpropanimidamide hydrochloride"), and the approximate concentration and quantity.[9] The date of accumulation should also be noted.

Section 3: Step-by-Step Disposal Protocols

Follow these detailed protocols to ensure the safe and compliant disposal of all waste streams associated with this chemical.

Protocol A: Disposal of Unused or Contaminated Product

This protocol applies to the pure chemical, reaction mixtures, or solutions containing the compound.

  • Work Area Preparation: Ensure you are working within a certified chemical fume hood. Cover the work surface with absorbent, disposable bench paper.

  • Waste Transfer: Carefully transfer the chemical waste into your designated, properly labeled hazardous waste container. Use a funnel to prevent spills. Do not overfill the container; leave at least 5-10% of headspace for vapor expansion.[8]

  • Secure Container: Tightly seal the waste container. Store it in a designated, secondary containment area away from incompatible materials.[6]

  • Final Disposal: Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][10] This waste should never be disposed of down the drain or in solid waste bins.[10][11]

Protocol B: Management of Empty Containers

An "empty" container that held a hazardous chemical is not considered non-hazardous until it has been properly decontaminated.[8][9]

  • Initial Rinse (Rinsate Collection): In a fume hood, rinse the empty container three times with a suitable solvent (e.g., methanol or acetone).[8]

  • Collect Rinsate: Each rinse must be collected and transferred into the same halogenated organic hazardous waste container used for the bulk chemical waste. This rinsate is considered hazardous waste.[8][9]

  • Drying: Allow the triple-rinsed, empty container to air-dry completely in the back of the fume hood.[8]

  • Final Container Disposal: Once completely dry and free of residue, deface or remove the original label. The container can now be disposed of as regular laboratory glassware or plastic waste.[11]

Protocol C: Spill Management and Decontamination

Accidental spills must be managed immediately and safely.

  • Alert Personnel: Alert others in the immediate area of the spill.

  • Evacuate if Necessary: For large spills or if you feel unwell, evacuate the area and contact your institution's EHS office.

  • Contain and Absorb: For small spills within a fume hood, contain the spill with an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[12] Do not use combustible materials like paper towels to absorb large quantities of the neat compound.

  • Collect Waste: Carefully sweep or scoop the absorbed material and spilled chemical into a suitable container. Seal and label it as hazardous waste containing 2-methoxy-N,2-dimethylpropanimidamide hydrochloride.

  • Decontaminate Surface: Clean the spill area thoroughly. A standard procedure involves washing the surface multiple times with a detergent solution, followed by water, and then a suitable solvent like 70% ethanol.[13][14] All cleaning materials (wipes, gloves) must be disposed of as hazardous waste.

Section 4: Disposal Workflow Diagram

The following diagram provides a visual summary of the decision-making process for the proper disposal of waste streams containing 2-methoxy-N,2-dimethylpropanimidamide hydrochloride.

G cluster_0 Waste Generation Point cluster_1 Waste Processing & Segregation cluster_2 Final Disposition start Identify Waste Stream (2-methoxy-N,2-dimethylpropanimidamide HCl) product Unused/Contaminated Product start->product container Empty Reagent Container start->container spill Accidental Spill start->spill collect_product Transfer to Labeled Halogenated Waste Container product->collect_product triple_rinse Triple-Rinse with Appropriate Solvent container->triple_rinse absorb_spill Absorb with Inert Material spill->absorb_spill final_waste Store Sealed Container for Professional Disposal collect_product->final_waste collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate Rinsate is Hazardous dispose_container Dispose of Decontaminated Container in Lab Trash triple_rinse->dispose_container After Air Drying collect_spill Collect Contaminated Material as Hazardous Waste absorb_spill->collect_spill collect_rinsate->final_waste collect_spill->final_waste

Caption: Disposal workflow for 2-methoxy-N,2-dimethylpropanimidamide hydrochloride.

Conclusion

The responsible disposal of 2-methoxy-N,2-dimethylpropanimidamide hydrochloride is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard identification, proper segregation, and meticulous, step-by-step protocols, researchers can ensure they are protecting themselves and their institutions from the risks associated with hazardous chemical waste. Always consult your institution's specific EHS guidelines, as they may have additional requirements based on local regulations.

References

  • American Chemical Society. Hazardous Waste and Disposal Considerations. [Link]

  • Cheméo. 2-methoxy-N-methylpropanimidamide hydrochloride — Chemical Substance Information. [Link]

  • Safety Data Sheet. (Provided by a chemical supplier, specific name not available). [Link]

  • The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures. [Link]

  • Angene Chemical. Safety Data Sheet. [Link]

  • Harvard University. Chemical Waste Disposal Guidelines. [Link]

  • University of Otago. Laboratory chemical waste disposal guidelines. [Link]

  • University of Toronto, Department of Chemistry. Standard Operating Procedure Hazardous Waste Storage and Disposal. [Link]

  • PubChem. 2-Methoxy-N,N-dimethylpropanamide. [Link]

  • ResearchGate. Amidine and guanidine degradation products of A-series nerve agents. [Link]

  • U.S. Environmental Protection Agency. Standard Operating Procedure for Field Equipment Cleaning. [Link]

  • ACS Publications. Cleaning and Decontamination of Potent Compounds in the Pharmaceutical Industry. [Link]

  • PubChem. N-Methoxy-N,2-dimethylpropanamide. [Link]

  • PubChemLite. 2-amino-3-methoxy-n,n-dimethylpropanamide hydrochloride. [Link]

  • Deepak Nitrite Ltd. Safety Data Sheet Methoxylamine Hydrochloride solution. [Link]

  • National Center for Biotechnology Information. Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. [Link]

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Handling

Personal protective equipment for handling 2-methoxy-N,2-dimethylpropanimidamide hydrochloride

Advanced Safety and Operational Protocol for Handling 2-Methoxy-N,2-dimethylpropanimidamide Hydrochloride As laboratory environments encounter increasingly specialized organic compounds, standard safety templates often f...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Protocol for Handling 2-Methoxy-N,2-dimethylpropanimidamide Hydrochloride

As laboratory environments encounter increasingly specialized organic compounds, standard safety templates often fall short. Handling novel amidine derivatives requires a customized, causality-driven approach to safety. This guide provides a comprehensive, self-validating operational framework for researchers handling 2-methoxy-N,2-dimethylpropanimidamide hydrochloride , ensuring compliance with the highest standards of chemical hygiene and occupational safety.

Physicochemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand the molecular behavior of the target compound. 2-Methoxy-N,2-dimethylpropanimidamide hydrochloride (CAS: 2060021-59-0) is an organic amidine salt with the molecular formula C₆H₁₅ClN₂O and a molecular weight of 166.65 g/mol [1][2].

As a hydrochloride salt of an organic base, its hazard profile is defined by two primary characteristics:

  • Irritation Potential via Acidic Hydrolysis: Like many organic hydrochlorides, this compound is classified under the Globally Harmonized System (GHS) as a Category 2 Skin Irritant, Category 2A Severe Eye Irritant, and Category 3 Respiratory Tract Irritant[3]. Causality: When the dry salt contacts the natural moisture of mucous membranes, eyes, or sweat on the skin, it undergoes localized dissolution. This rapidly lowers the pH at the contact site, causing acute cellular irritation and inflammation.

  • Hygroscopicity & Aerosolization: Amidine salts readily absorb atmospheric moisture. While this can cause the powder to clump (complicating precision weighing), dry handling or mechanical disturbance of the crystalline powder can generate fine, highly irritating aerosols that bypass standard ciliated respiratory defenses.

Quantitative PPE Specifications & Justification

Under the OSHA Personal Protective Equipment Standard (29 CFR 1910.132), laboratory personnel must select PPE based on a rigorous hazard assessment[4]. The following matrix details the mandatory PPE for handling this compound, moving beyond basic compliance to explain the scientific rationale behind each choice.

PPE CategoryQuantitative Specification / MetricCausality & Scientific Justification
Hand Protection 100% Nitrile GlovesThickness: 0.11 mmAQL: 1.5Nitrile provides superior chemical resistance to organic salts and the polar aprotic solvents (e.g., DMSO, DMF) often used to dissolve them. Latex is highly permeable to organic matrices and must be avoided[4].
Eye Protection ANSI Z87.1 Splash Goggles(Indirect Vented)Safety glasses only protect against direct frontal impact. Indirect vented goggles create a seal against the face, preventing fine crystalline dust and solvent vapors from reaching the ocular mucosa[5].
Body Protection Flame-Resistant (FR) Lab Coat100% Cotton or NomexSynthetic blends (e.g., polyester) can melt into the skin during a fire and generate static electricity, which can aerosolize fine powders. FR coats provide a critical physical barrier[4].
Respiratory N95/P100 Particulate RespiratorAssigned Protection Factor (APF): 10Required only if handling powder outside a certified chemical fume hood. Protects against GHS Category 3 respiratory irritation from aerosolized amidine hydrochloride dust[4].

Self-Validating Operational Protocols

A robust safety system relies on self-validation—incorporating immediate feedback loops to ensure protective measures are actively working.

Protocol A: Precision Weighing and Transfer
  • Engineering Control Verification: Before opening the reagent bottle, verify that the chemical fume hood monitor displays a face velocity between 80 and 120 feet per minute (fpm). Causality: This velocity, recommended by Prudent Practices in the Laboratory, ensures dust particulates are drawn away from the user's breathing zone without creating turbulent eddies that could scatter the powder[6][7].

  • Static Mitigation: Place an anti-static weighing boat on the analytical balance. Causality: Organic powders build up static electricity, causing them to repel from metal spatulas and aerosolize. Grounding the handling environment prevents this dispersion.

  • Transfer: Using a clean, dry micro-spatula, transfer the 2-methoxy-N,2-dimethylpropanimidamide hydrochloride. Close the source container immediately to prevent moisture absorption.

  • Validation (The Self-Check): Inspect the outer surface of your gloves post-transfer. If any white powder is visible, immediately pause, doff the gloves inside the hood, wash your hands, and don a fresh pair before proceeding.

Protocol B: Spill Containment and Decontamination
  • Immediate Isolation: If a powder spill occurs outside the fume hood, immediately step back and restrict access to a 1-meter radius to prevent tracking the compound.

  • Dust Suppression: Do not dry sweep. Cover the spilled solid with damp paper towels. Causality: Wetting the powder prevents it from becoming airborne and entering the respiratory tract[5].

  • Neutralization (For Solutions): If the salt is dissolved in an aqueous solution and spills, neutralize the acidic solution with a mild base like sodium bicarbonate until bubbling ceases. Validation: Use pH test strips to validate neutralization (target pH 6–8) before collection[5].

  • Collection: Use a disposable scoop to transfer the suppressed material into a sealable hazardous waste container[5].

Systemic Workflow Visualization

The following diagram maps the logical progression from hazard assessment to waste disposal, emphasizing the hierarchy of controls.

HandlingWorkflow A Hazard Assessment CAS: 2060021-59-0 B Primary Control: Chemical Fume Hood (Face Velocity: 80-120 fpm) A->B Engineering First C Secondary Control (PPE): Nitrile Gloves & Splash Goggles A->C PPE Mandate D Solid Handling: Anti-Static Weighing & Transfer B->D C->D E Solution Prep: Dissolution in Solvent D->E Minimize Dust F Decontamination: Soap & Water Wash E->F Post-Operation G Waste Segregation: Halogenated vs Non-Halogenated E->G Liquid/Solid Waste

Caption: Hierarchical safety and operational workflow for handling 2-methoxy-N,2-dimethylpropanimidamide hydrochloride.

Waste Management & Disposal Plan

Under the OSHA Laboratory Standard (29 CFR 1910.1450), chemical waste must be managed systematically to prevent environmental contamination and facility damage[8]. Because the ecotoxicity of novel amidine derivatives is generally uncharacterized, they must be treated as potentially harmful to aquatic life.

  • Solid Waste: Any contaminated PPE (gloves, damp paper towels from spills) or empty reagent vials must be placed in a solid hazardous waste bin explicitly labeled: "Hazardous Waste: Toxic Solid - Organic Hydrochloride Salts".

  • Liquid Waste (Aqueous): Aqueous solutions containing the hydrochloride salt must be collected in a designated aqueous waste carboy. Do not pour down the sink, as the acidic nature of the salt can corrode plumbing over time.

  • Liquid Waste (Organic): If the compound is dissolved in an organic solvent (e.g., methanol, DMSO), it must be disposed of in a "Non-Halogenated Organic Waste" container. If dissolved in chloroform or DCM, route it to the "Halogenated Organic Waste" stream.

References

  • Molport. "2-methoxy-N,2-dimethylpropanimidamide hydrochloride | 2060021-59-0." Molport Chemical Database.
  • BLD Pharm. "2060021-59-0 | 2-Methoxy-N,2-dimethylpropanimidamide hydrochloride." BLD Pharmatech.
  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version (2011)." The National Academies Press.
  • AK Scientific, Inc. "Safety Data Sheet: Pyridin-4-ylmethanesulfonyl chloride hydrochloride (GHS Classification Reference).
  • National Institutes of Health (NIH) / PMC. "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection.
  • YMAWS. "Key Elements of an OSHA Compliant Laboratory Safety Management Program.
  • MasterControl. "29 CFR 1910.1450 — OSHA Laboratory Standard.
  • Occupational Safety and Health Administration (OSHA). "1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories.
  • Sigma-Aldrich. "SAFETY DATA SHEET (General Hydrochloride Salt Ecotoxicity Reference).

Sources

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Feasible Synthetic Routes

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2-methoxy-N,2-dimethylpropanimidamide hydrochloride
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2-methoxy-N,2-dimethylpropanimidamide hydrochloride
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